molecular formula C25H25Cl2FN2O2 B10854881 Taragarestrant CAS No. 2118899-51-5

Taragarestrant

Cat. No.: B10854881
CAS No.: 2118899-51-5
M. Wt: 475.4 g/mol
InChI Key: PSJRZBBUWGIUPM-BBNFHIFMSA-N
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Description

Taragarestrant is an orally available, nonsteroidal selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, this compound specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2118899-51-5

Molecular Formula

C25H25Cl2FN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H25Cl2FN2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1

InChI Key

PSJRZBBUWGIUPM-BBNFHIFMSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

Taragarestrant mechanism of action in ER+ breast cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Taragarestrant in ER+ Breast Cancer

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most frequently diagnosed subtype, accounting for over 70% of cases.[1] In these cancers, the estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a critical driver of tumor proliferation and survival.[2][3] For decades, the standard of care has been endocrine therapy, which aims to disrupt this signaling axis using agents like selective estrogen receptor modulators (SERMs) or aromatase inhibitors (AIs). However, a significant number of tumors develop resistance, frequently through the acquisition of mutations in the ESR1 gene, which encodes ERα.[1][4]

These mutations, often located in the ligand-binding domain, result in a constitutively active receptor that promotes cancer growth independently of estrogen. To address this critical challenge, a new class of therapeutic agents, Selective Estrogen Receptor Degraders (SERDs), has been developed. This compound (also known as D-0502) is a potent, orally bioavailable, nonsteroidal SERD designed to effectively target and eliminate the ERα protein, thereby offering a promising therapeutic strategy for overcoming endocrine resistance in ER+ breast cancer.

Core Mechanism of Action

This compound's mechanism of action is centered on its ability to function as a pure ER antagonist that induces the complete and efficient removal of the ERα protein from cancer cells. This dual action distinguishes it from SERMs, which only block receptor activity.

Competitive Binding and Antagonism

This compound specifically targets and binds to the ligand-binding domain of the estrogen receptor. This binding is competitive with endogenous estradiol, effectively blocking the receptor's activation.

Induction of Conformational Change and Proteasomal Degradation

Upon binding, this compound induces a significant conformational change in the ERα protein structure. This altered shape is recognized by the cell's protein quality control machinery, specifically the ubiquitin-proteasome system. The modified receptor is tagged with ubiquitin molecules, marking it for destruction by the 26S proteasome. This process of targeted degradation effectively eliminates the ERα protein from the cell, preventing both ligand-dependent and ligand-independent signaling.

Complete Inhibition of ER-Mediated Signaling

By depleting the total cellular pool of ERα, this compound ensures a comprehensive shutdown of downstream signaling pathways. This prevents the transcription of estrogen-responsive genes that are crucial for the growth and survival of ER+ cancer cells, leading to cell cycle arrest and apoptosis.

Diagram 1: Canonical Estrogen Receptor Signaling Pathway

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex Dimer Dimerized Complex ER_Estrogen->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Canonical ER signaling pathway initiated by estrogen binding.

Diagram 2: this compound Mechanism of Action

Taragarestrant_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ER_Tara ER-Taragarestrant Complex ERE Estrogen Response Element (ERE) ER->ERE Binding Prevented Conformation Altered ER Conformation ER_Tara->Conformation Induces Ubiquitin Ubiquitination Conformation->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets for Proteasome->ER Degrades ER Transcription Gene Transcription (Blocked) ERE->Transcription

Caption: this compound binds ER, inducing its degradation and blocking gene transcription.

Preclinical and Clinical Evidence

This compound has demonstrated potent anti-tumor activity in both preclinical models and early-phase clinical trials, validating its mechanism of action.

In Vitro and In Vivo Efficacy

Preclinical studies have shown that this compound exhibits potent efficacy across multiple ER+ breast cancer cell lines and in corresponding xenograft models. Its activity extends to models with both wild-type and mutated forms of ER, a critical feature for treating endocrine-resistant disease. The development of next-generation oral SERDs like this compound has been driven by the need for agents with superior activity against clinically relevant ESR1 mutations (e.g., Y537S, D538G) that confer resistance to AIs and older endocrine therapies.

Table 1: Biochemical Activity of this compound
Assay Fluorescent Polarization Displacement Assay
Target Full-length human ERα
Value (IC₅₀) 46.4 nM
Description Concentration required to displace 50% of a fluorescent estrogen probe (Fluormone ES2) from ERα, indicating competitive binding affinity.
Table 2: Preclinical Models of this compound Activity
Model Type Description
In Vitro Cell LinesVarious human ER+ breast cancer cell lines (e.g., MCF-7).
In Vivo XenograftsTumors derived from human ER+ breast cancer cells implanted in immunocompromised mice.
Clinical Activity

A first-in-human Phase I study (NCT03471663) evaluated this compound in women with ER+/HER2- advanced or metastatic breast cancer. The trial demonstrated that this compound has good tolerability and exhibits promising preliminary clinical activity as a monotherapy.

Table 3: Phase I Clinical Activity of this compound (Monotherapy)
Metric Value
Objective Response Rate (ORR)5%
Clinical Benefit Rate (CBR)36%

Key Experimental Protocols

The characterization of this compound as a SERD relies on a series of established biochemical and cell-based assays.

Competitive Binding Assay

This assay quantifies the ability of a compound to bind to ERα.

  • Principle: Based on fluorescence polarization (FP). A small, fluorescently-tagged estrogen probe (e.g., Fluormone ES2) binds to the ERα protein, resulting in a high FP signal. When an unlabeled competitor like this compound binds to ERα, it displaces the probe, causing the FP signal to decrease.

  • Methodology:

    • Recombinant full-length human ERα is incubated with a fluorescent estrogen probe.

    • Serial dilutions of this compound are added to the mixture.

    • After incubation to reach equilibrium, the fluorescence polarization is measured.

    • The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the FP signal.

ERα Degradation Assay (Western Blot)

This experiment directly visualizes the depletion of ERα protein induced by a SERD.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. A reduction in the band intensity corresponding to ERα indicates protein degradation.

  • Methodology:

    • Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and then treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

    • Protein Extraction: Cells are harvested and lysed to release total cellular proteins. Protein concentration is quantified.

    • Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted from the bands is captured on film or by a digital imager. The intensity of the ERα band is quantified relative to the loading control.

Diagram 3: Experimental Workflow for ERα Degradation (Western Blot)

WB_Workflow A 1. Treat ER+ Cells (e.g., MCF-7) with this compound B 2. Lyse Cells & Extract Total Protein A->B C 3. Separate Proteins by Size (SDS-PAGE) B->C D 4. Transfer Proteins to Membrane C->D E 5. Incubate with Primary Antibodies (Anti-ERα, Anti-Actin) D->E F 6. Incubate with Secondary Antibody E->F G 7. Add Chemiluminescent Substrate F->G H 8. Detect & Quantify Bands (ERα vs. Loading Control) G->H

Caption: Workflow for assessing ERα protein degradation via Western Blot analysis.

Cell Proliferation Assay

This assay measures the effect of a compound on cancer cell growth.

  • Principle: Measures the metabolic activity of viable cells, which correlates with cell number.

  • Methodology:

    • ER+ breast cancer cells are seeded into 96-well plates and allowed to adhere.

    • The cells are treated with a range of concentrations of this compound.

    • After a prolonged incubation period (e.g., 5-7 days), a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) is added to each well.

    • The absorbance or fluorescence/luminescence is measured using a plate reader.

    • The results are used to generate a dose-response curve and calculate the IC₅₀ for growth inhibition.

Conclusion

This compound represents a significant advancement in endocrine therapy for ER+ breast cancer. Its core mechanism of action—potent, competitive antagonism of the estrogen receptor coupled with the induction of its rapid proteasomal degradation—provides a comprehensive blockade of the oncogenic ER signaling pathway. Preclinical and early clinical data confirm its ability to inhibit the growth of ER-dependent tumors, including those that may harbor resistance-conferring ESR1 mutations. As an orally bioavailable SERD, this compound holds the potential to become a cornerstone therapy for patients with advanced or metastatic ER+ breast cancer, addressing the critical unmet need for effective treatments that can overcome endocrine resistance.

References

Taragarestrant (D-0502): A Deep Dive into its Binding Affinity for Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] Its primary mechanism of action involves direct binding to the estrogen receptor alpha (ERα), leading to a conformational change that triggers the degradation of the receptor protein.[5] This targeted degradation of ERα effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. This technical guide provides an in-depth analysis of the binding affinity of this compound to ERα, detailed experimental protocols for assessing this interaction, and a visual representation of the associated signaling pathways.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for ERα has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the potency of this compound in displacing a known ligand from ERα.

Assay TypeLigand/TracerReceptor SourceIC50 (nM)Reference
Fluorescent PolarizationFluormone ES2Full-length human ERα46.4(Lin WY, et al. 2018)
Antiproliferative Assay-MCF-7 cells2.07(Lin WY, et al. 2018)

These values indicate that this compound is a highly potent binder to ERα and effectively inhibits the proliferation of ER+ breast cancer cells.

Experimental Protocols

ERα Competitive Binding Assay using Fluorescence Polarization

This assay quantifies the ability of a test compound, such as this compound, to displace a fluorescently labeled estrogen analog (tracer) from the ERα ligand-binding domain. The change in fluorescence polarization is measured to determine the IC50 value.

Materials:

  • Full-length human ERα protein

  • Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Test compound (this compound)

  • Multi-well plates (e.g., black, 384-well)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a multi-well plate, add the ERα protein and the fluorescent tracer to each well.

  • Add the serially diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERα Degradation in MCF-7 Cells

This method is used to visualize and quantify the degradation of ERα protein in response to treatment with a SERD like this compound.

Materials:

  • MCF-7 breast cancer cells

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ERα, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative amount of ERα protein remaining after treatment.

Signaling Pathways and Experimental Workflows

The interaction of this compound with ERα initiates a cascade of events that ultimately leads to the degradation of the receptor and the inhibition of downstream signaling. The following diagrams, generated using the DOT language, illustrate these processes.

Experimental_Workflow cluster_binding_assay Fluorescence Polarization Binding Assay cluster_degradation_assay Western Blot for ERα Degradation Prepare_Reagents Prepare ERα, Tracer, & this compound Dilutions Incubate Incubate Reagents in 384-well Plate Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate_IC50 Calculate IC50 Measure_FP->Calculate_IC50 Cell_Culture Culture & Treat MCF-7 Cells Protein_Extraction Lyse Cells & Extract Protein Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE & Western Blot Protein_Extraction->SDS_PAGE Quantify_Degradation Quantify ERα Levels SDS_PAGE->Quantify_Degradation

References

Preclinical Anti-Tumor Activity of Taragarestrant (D-0502): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by InventisBio for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound functions by binding to the estrogen receptor, inducing a conformational change that leads to its degradation.[2] This mechanism effectively blocks ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity across multiple ER+ breast cancer cell lines and in vivo xenograft models, including those with acquired resistance to other endocrine therapies.[3][4] Structurally similar to AZD9496, this compound has shown promise for further clinical investigation.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative activity in ER+ breast cancer cell lines. While comprehensive quantitative data for a wide range of cell lines remains within proprietary confines, available information points to significant potency.

Table 1: In Vitro Anti-Proliferative Activity of this compound (D-0502)

Cell LineReceptor StatusIC50 (nM)Notes
MCF-7ER+, PR+, HER2-2.07Data for a structurally analogous compound "D4".

Data presented is based on available information for a compound designated "D4", believed to be this compound, from a fluorescent polarization assay assessing inhibition of cell proliferation over 5 days.

Experimental Protocols: In Vitro Anti-Proliferative Assay

A representative protocol for assessing the in vitro activity of this compound is as follows:

  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a period of 5 to 7 days.

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

cluster_0 In Vitro Experimental Workflow A Seed ER+ Breast Cancer Cells (e.g., MCF-7) in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for 5-7 days B->C D Assess cell viability (e.g., CellTiter-Glo) C->D E Measure luminescence and calculate IC50 values D->E

A simplified workflow for in vitro anti-proliferative assays.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of ER+ breast cancer. Notably, it has shown superior potency compared to other SERDs, including fulvestrant and the structurally similar AZD9496, in an MCF-7 xenograft model. Furthermore, its efficacy extends to models of acquired resistance, such as those harboring ESR1 mutations (e.g., Y537S).

Table 2: In Vivo Efficacy of this compound (D-0502) in Xenograft Models

ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Notes
MCF-7 XenograftThis compoundNot specifiedMore potent than fulvestrant and AZD9496Qualitative data from conference abstract.
ESR1-mutant (Y537S) PDXThis compound + PalbociclibNot specifiedFurther TGI/tumor regressionDemonstrates activity in a resistance model.

PDX: Patient-Derived Xenograft

Experimental Protocols: Xenograft Tumor Model

A typical protocol for evaluating the in vivo efficacy of this compound is as follows:

  • Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used.

  • Cell Implantation: ER+ human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad. For patient-derived xenograft (PDX) models, tumor fragments are implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses. The vehicle control is administered to the control group.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., biomarker assessment).

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα). By binding to ERα, it induces a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby abrogating downstream signaling.

The binding of estrogen to ERα typically leads to the transcription of genes that promote cell proliferation and survival, such as GREB1 and pS2 (TFF1). By degrading ERα, this compound effectively inhibits the expression of these downstream target genes.

Resistance to endocrine therapies can arise from the activation of alternative signaling pathways that can either activate ERα in a ligand-independent manner or bypass the need for ER signaling altogether. Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways. Preclinical evidence with structurally similar SERDs suggests that combining this compound with inhibitors of these pathways (e.g., CDK4/6 inhibitors like palbociclib) can result in enhanced anti-tumor activity and tumor regression.

cluster_0 This compound's Mechanism of Action This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to Proteasome Proteasomal Degradation ER->Proteasome Targets for ER_Degradation ERα Degradation Proteasome->ER_Degradation Leads to Gene_Expression Transcription of ER-responsive genes (e.g., GREB1, pS2) ER_Degradation->Gene_Expression Inhibits Proliferation Tumor Cell Proliferation and Survival ER_Degradation->Proliferation Inhibits Gene_Expression->Proliferation Promotes

The core mechanism of this compound leading to ERα degradation.

cluster_1 Signaling Pathways in ER+ Breast Cancer and this compound Intervention Estrogen Estrogen ER ERα Estrogen->ER Activates ER_responsive_genes Transcription of ER-responsive genes ER->ER_responsive_genes Induces This compound This compound This compound->ER Degrades PI3K_Akt PI3K/Akt/mTOR Pathway Cell_Cycle Cell Cycle Progression & Proliferation PI3K_Akt->Cell_Cycle Promotes (Resistance) MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Cycle Promotes (Resistance) ER_responsive_genes->Cell_Cycle Promotes

Overview of ER signaling and resistance pathways.

Conclusion

Preclinical data strongly support the potent anti-tumor activity of this compound (D-0502) in ER+ breast cancer models. Its oral bioavailability and superior efficacy in both endocrine-sensitive and resistant settings, including those with ESR1 mutations, position it as a promising therapeutic agent. The mechanism of action, centered on the degradation of ERα, provides a clear rationale for its observed effects and for its investigation in combination with inhibitors of key resistance pathways. Further clinical studies are underway to fully elucidate its therapeutic potential in patients with advanced or metastatic ER+ breast cancer.

References

Taragarestrant: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has been developed by InventisBio.[1][2] It is currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, this compound's mechanism of action involves binding to the estrogen receptor, inducing a conformational change that leads to its degradation. This action effectively prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical and clinical settings. The primary goal of these studies was to understand its absorption, distribution, metabolism, and excretion (ADME) properties to support its clinical development.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical studies in various animal models such as rats, dogs, and monkeys are not publicly available in detail, preclinical studies have consistently shown that this compound (D-0502) exhibits a favorable pharmacokinetic profile suitable for clinical development. These studies were crucial in establishing the initial dosing regimens for clinical trials.

Clinical Pharmacokinetics

A Phase I, open-label, dose-escalation and expansion study (NCT03471663) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound as a single agent and in combination with the CDK4/6 inhibitor palbociclib in women with advanced or metastatic ER-positive, HER2-negative breast cancer.

Key Findings from the Phase I Clinical Trial:

  • Dose-Proportional Exposure: Pharmacokinetic analysis from the trial indicated a dose-proportional increase in exposure (as measured by AUC and Cmax) with increasing doses of this compound.

  • Sufficient Therapeutic Exposure: The drug exposure levels achieved in the study exceeded the potential therapeutic exposure levels that were predicted from preclinical models.

A dedicated mass balance study (NCT05339633) was also initiated in healthy adult female subjects to thoroughly characterize the absorption, metabolism, and excretion of this compound using a radiolabeled compound. The results of this study will provide definitive data on the oral bioavailability and clearance pathways of the drug.

Table 1: Summary of Available Clinical Pharmacokinetic Information for this compound (D-0502)

ParameterFindingSource
Dose Proportionality Exposure increases proportionally with dose.
Therapeutic Exposure Achieved exposure levels are above the predicted therapeutic threshold from preclinical studies.

Oral Bioavailability

This compound was specifically designed to be an orally bioavailable SERD, overcoming a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection due to its poor oral bioavailability. While the exact percentage of oral bioavailability in humans is yet to be publicly detailed pending the full results of the mass balance study, the consistent dose-proportional increase in exposure following oral administration in the Phase I trial strongly supports its significant oral absorption.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are outlined in the respective clinical trial registrations.

Phase I Clinical Trial (NCT03471663) Protocol Summary
  • Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion study.

  • Participants: Women with advanced or metastatic ER-positive, HER2-negative breast cancer.

  • Intervention: this compound administered orally, once daily.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study (NCT05339633) Protocol Outline
  • Study Design: A single-center, open-label, non-randomized study.

  • Participants: Healthy adult female volunteers.

  • Intervention: A single oral dose of [14C]-labeled this compound.

  • Sample Collection: Blood, plasma, urine, and feces were collected at regular intervals to measure total radioactivity and to profile metabolites.

  • Primary Objectives: To determine the routes and rates of excretion of radioactivity and to identify and quantify the major circulating metabolites.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway, which is a critical driver of growth in the majority of breast cancers.

Estrogen Receptor Signaling Pathway

In ER+ breast cancer, estradiol (E2) binds to the estrogen receptor (ERα), leading to its dimerization and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and leading to the transcription of genes that promote cell proliferation and survival, such as the progesterone receptor (PR), trefoil factor 1 (TFF1), and early growth response protein 3 (EGR3).

This compound's Mechanism of Action

As a SERD, this compound binds to ERα, but instead of activating it, it induces a conformational change that marks the receptor for proteasomal degradation. This leads to a significant reduction in the cellular levels of ERα, thereby blocking the downstream signaling cascade that drives tumor growth.

Taragarestrant_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to Proteasome Proteasome ER->Proteasome Targeted to E2_ER_Complex E2-ERα Complex ER_Degradation ERα Degradation Proteasome->ER_Degradation Mediates Proliferation Cell Proliferation & Survival ER_Degradation->Proliferation Inhibits E2 Estradiol (E2) E2->ER Binds to Nucleus Nucleus ERE Estrogen Response Element (ERE) E2_ER_Complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Transcription->Proliferation Promotes

Caption: Mechanism of Action of this compound.

Downstream Signaling Effects

The degradation of the estrogen receptor by this compound leads to the downregulation of ER-target genes. This disrupts the signaling pathways responsible for the growth and survival of ER+ breast cancer cells.

Downstream_Signaling_Pathway This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds & Degrades ER_Signaling ER-Mediated Transcription ER->ER_Signaling Activates ER_Degradation ERα Degradation ER_Degradation->ER_Signaling Inhibits Target_Genes ER Target Genes (e.g., PR, TFF1, EGR3) ER_Signaling->Target_Genes Upregulates Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Leads to Apoptosis->Tumor_Growth Suppresses

Caption: Downstream Effects of this compound.

Conclusion

This compound (D-0502) is a promising oral SERD with a favorable pharmacokinetic profile characterized by dose-proportional exposure. Its mechanism of action, centered on the degradation of the estrogen receptor, offers a potent and targeted approach for the treatment of ER+ breast cancer. The ongoing clinical trials, including the comprehensive mass balance study, will further elucidate its pharmacokinetic properties and oral bioavailability, providing critical data to support its future development and potential as a new therapeutic option for patients with breast cancer.

References

Taragarestrant's Effect on Estrogen Receptor Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant, also known as D-0502, is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a next-generation endocrine therapy, this compound offers a promising approach to overcome resistance to existing treatments like tamoxifen and aromatase inhibitors, particularly in tumors harboring ESR1 mutations.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on estrogen receptor signaling pathways, and detailed protocols for key experimental assays.

Mechanism of Action: Targeting the Estrogen Receptor

This compound exerts its anti-cancer effects by specifically targeting and binding to the estrogen receptor (ER), a key driver in the majority of breast cancers. Upon binding, this compound induces a conformational change in the ER protein, which marks it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism of the receptor and degradation of the ER protein—effectively shuts down ER-mediated signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP90 Inactive ER-HSP90 Complex Estrogen->ER_HSP90 Binding & HSP90 dissociation ER Estrogen Receptor (ER) ER->ER_HSP90 Binding ER_Tara_complex ER-Taragarestrant Complex HSP90 HSP90 HSP90->ER_HSP90 ER_dimer Activated ER Dimer This compound This compound This compound->ER Binding & Conformational Change Ub Ubiquitin Ub_ER_Tara Ubiquitinated ER Complex Proteasome Proteasome ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Target Gene Transcription (e.g., GREB1, TFF1) ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotion ER_Tara_complex->Ub_ER_Tara Ubiquitination Ub_ER_Tara->Proteasome Degradation ER_Binding_Assay Start Start Prepare_Cytosol Prepare rat uterine cytosol (source of ER) Start->Prepare_Cytosol Incubate Incubate cytosol with [3H]-Estradiol and varying concentrations of this compound Prepare_Cytosol->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End ER_Degradation_Assay Start Start Culture_Cells Culture ER+ breast cancer cells (e.g., MCF-7) Start->Culture_Cells Treat_Cells Treat cells with this compound at various concentrations and time points Culture_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein concentration Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Probe Probe with primary antibodies (anti-ERα and loading control) Transfer->Probe Detect Detect with HRP-conjugated secondary antibodies and ECL Probe->Detect Analyze Quantify band intensities to determine ERα degradation (DC50) Detect->Analyze End End Analyze->End Cell_Proliferation_Assay Start Start Seed_Cells Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with a range of This compound concentrations Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 3-5 days) Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate cell viability and determine the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End qPCR_Assay Start Start Treat_Cells Treat ER+ cells with this compound and/or Estradiol Start->Treat_Cells Isolate_RNA Isolate total RNA Treat_Cells->Isolate_RNA Reverse_Transcription Perform reverse transcription to synthesize cDNA Isolate_RNA->Reverse_Transcription qPCR Perform quantitative PCR with primers for target (GREB1, TFF1) and reference genes Reverse_Transcription->qPCR Analyze_Data Analyze qPCR data using the ΔΔCt method to determine fold change in gene expression qPCR->Analyze_Data End End Analyze_Data->End

References

The Discovery and Development of Taragarestrant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taragarestrant (also known as D-0502, SAR439859, and amcenestrant) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. Developed by Inventis Bio, this molecule has demonstrated robust anti-tumor activity in both preclinical models and clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for the majority of breast cancer cases. However, a significant number of patients develop resistance to standard-of-care endocrine therapies such as tamoxifen and aromatase inhibitors. A key mechanism of acquired resistance is the development of mutations in the estrogen receptor alpha gene (ESR1). This has driven the development of next-generation endocrine therapies, including selective estrogen receptor degraders (SERDs). Fulvestrant, the first-in-class SERD, has demonstrated clinical benefit but is limited by its intramuscular route of administration and suboptimal pharmacokinetic profile. The need for orally bioavailable SERDs with improved efficacy and convenience has led to the development of several novel agents, including this compound.

This compound is designed to overcome the limitations of earlier endocrine therapies by potently and selectively targeting the estrogen receptor for degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth.[1] Its oral bioavailability offers a significant advantage in terms of patient convenience and compliance.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding directly to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the estrogen receptor prevents its translocation to the nucleus and the subsequent transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.

Signaling Pathway

The binding of estrogen to its receptor (ERα) triggers a cascade of events that promote cell growth. Upon ligand binding, ERα dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This compound disrupts this pathway at its core by eliminating the ERα protein. The downstream consequences of this compound-induced ER degradation include the downregulation of key cell cycle proteins and pro-survival factors.

ER_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Estrogen Estrogen ERα ERα Estrogen->ERα Binds Ub Ubiquitin ERα->Ub Ubiquitination ERα_dimer ERα Dimer ERα->ERα_dimer Dimerization This compound This compound This compound->ERα Binds Proteasome Proteasome Ub->Proteasome Degradation ERE Estrogen Response Element ERα_dimer->ERE Binds Transcription Transcription ERE->Transcription Initiates Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Figure 1: this compound Mechanism of Action.

Preclinical Development

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity. These studies have utilized a range of in vitro and in vivo models of ER+ breast cancer.

In Vitro Studies

This compound demonstrates high-affinity binding to the estrogen receptor alpha (ERα) and potently induces its degradation. The half-maximal effective concentration (EC50) for ERα degradation in MCF-7 breast cancer cells has been reported to be 0.2 nM.[3]

The antiproliferative effects of this compound have been evaluated in various ER+ breast cancer cell lines. In the MCF-7 cell line, this compound inhibits cell growth with a half-maximal inhibitory concentration (IC50) of 9.1 nM.[4]

Table 1: In Vitro Activity of this compound

Assay TypeCell LineEndpointValue (nM)
ERα DegradationMCF-7EC500.2
Antiproliferative ActivityMCF-7IC509.1
In Vivo Studies

The in vivo efficacy of this compound has been assessed in various xenograft models of ER+ breast cancer, including those harboring wild-type and mutant ESR1.

In a nu/nu mouse model with MCF7 tumor xenografts, oral administration of this compound at doses ranging from 2.5 to 25 mg/kg twice daily for 30 days resulted in substantial tumor growth inhibition, with tumor regression observed at the highest dose.[1] this compound has also shown significant anti-tumor activity in patient-derived xenograft (PDX) models, including those resistant to tamoxifen and those with the Y537S ESR1 mutation.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeDosing RegimenOutcome
MCF-7 Xenograft2.5-25 mg/kg, orally, twice dailySubstantial tumor growth inhibition
MCF-7 Xenograft25 mg/kg, orally, twice dailyTumor regression
Tamoxifen-Resistant PDXNot specifiedSignificant tumor regression
ESR1 Y537S Mutant PDXNot specifiedSignificant tumor regression
Pharmacokinetics

Preclinical pharmacokinetic studies in mice, rats, and dogs have shown that this compound has low to moderate clearance, a low to moderate volume of distribution, and good oral bioavailability (54-76%). The half-life was variable across species, ranging from 1.98 hours in mice to 9.80 hours in dogs.

Clinical Development

This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with ER+/HER2- advanced or metastatic breast cancer. The most significant data to date comes from the Phase 1/2 AMEERA-1 study (NCT03284957).

AMEERA-1 (NCT03284957) Phase 1/2 Study

This open-label, single-arm study evaluated once-daily oral this compound in postmenopausal women with heavily pretreated ER+/HER2- advanced breast cancer.

In the dose-escalation and expansion phases, a recommended Phase 2 dose (RP2D) of 400 mg once daily was established. At this dose, this compound was well-tolerated with no Grade ≥3 treatment-related adverse events. The confirmed objective response rate (ORR) was 10.9%, and the clinical benefit rate (CBR) was 28.3%. Notably, clinical benefit was observed in patients with both wild-type and mutated ESR1.

Table 3: Clinical Activity of this compound Monotherapy (AMEERA-1)

EndpointAll Patients (n=46)Wild-Type ESR1 (n=26)Mutated ESR1 (n=19)
Objective Response Rate (ORR)10.9%--
Clinical Benefit Rate (CBR)28.3%34.6%21.1%

The AMEERA-1 study also included cohorts evaluating this compound in combination with the CDK4/6 inhibitor palbociclib. In a pooled analysis of patients receiving the RP2D of 200 mg this compound with the standard dose of palbociclib, the combination demonstrated encouraging long-term anti-tumor activity and a favorable safety profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific proprietary protocols for this compound's development are not publicly available, the following sections outline general methodologies for the key assays used in the evaluation of SERDs.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

ER_Binding_Assay Prepare_Reagents Prepare Reagents: - ERα protein - Radiolabeled Estradiol ([³H]-E2) - Unlabeled Estradiol - this compound (Test Compound) - Assay Buffer Incubation Incubate Reagents: - Total Binding (ERα + [³H]-E2) - Non-specific Binding (ERα + [³H]-E2 + excess Unlabeled E2) - Competitive Binding (ERα + [³H]-E2 + this compound) Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (e.g., filtration through glass fiber filters) Incubation->Separation Quantification Quantify Radioactivity (Liquid Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 Quantification->Data_Analysis

Figure 2: Workflow for an Estrogen Receptor Binding Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human ERα protein, radiolabeled estradiol (e.g., [³H]-E2), unlabeled estradiol, and serial dilutions of this compound in a suitable assay buffer.

  • Incubation: In a multi-well plate, set up reactions for total binding (ERα and [³H]-E2), non-specific binding (ERα, [³H]-E2, and a high concentration of unlabeled estradiol), and competitive binding (ERα, [³H]-E2, and varying concentrations of this compound). Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the protein-ligand complexes.

  • Quantification: The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Cell_Proliferation_Assay Cell_Seeding Seed ER+ breast cancer cells (e.g., MCF-7) in a multi-well plate Compound_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 5-7 days) Compound_Treatment->Incubation Add_Reagent Add proliferation reagent (e.g., MTT or CellTiter-Glo®) Incubation->Add_Reagent Measure_Signal Measure signal (Absorbance for MTT, Luminescence for CellTiter-Glo®) Add_Reagent->Measure_Signal Data_Analysis Data Analysis: - Normalize to untreated control - Generate dose-response curve - Determine IC50 Measure_Signal->Data_Analysis

Figure 3: Workflow for a Cell Proliferation Assay.

Methodology:

  • Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) at an appropriate density in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a period sufficient to observe an effect on proliferation, typically 5 to 7 days.

  • Signal Generation: Add a reagent that generates a detectable signal proportional to the number of viable cells. For an MTT assay, this involves the conversion of a tetrazolium salt to a colored formazan product by metabolically active cells. For a CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: Measure the signal using a plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

  • Data Analysis: Normalize the data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Xenograft Efficacy Study

Xenograft_Study Tumor_Implantation Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to reach a pre-determined size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound) Tumor_Growth->Randomization Compound_Administration Administer this compound orally according to the planned dosing schedule Randomization->Compound_Administration Monitoring Monitor tumor volume and body weight regularly Compound_Administration->Monitoring Endpoint Continue treatment until a pre-defined endpoint is reached (e.g., tumor size, study duration) Monitoring->Endpoint Data_Analysis Data Analysis: - Plot tumor growth curves - Calculate Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis

References

Taragarestrant: A Technical Overview of a Novel Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Developed by InventisBio, this compound is designed to overcome the limitations of existing endocrine therapies by not only antagonizing the estrogen receptor but also promoting its degradation.[4] Structurally similar to AZD9496, it has demonstrated potent preclinical anti-tumor activity and is currently undergoing clinical evaluation.[3] This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, with a focus on its mechanism of action, preclinical efficacy, and clinical development.

Core Mechanism of Action: Estrogen Receptor Degradation

This compound exerts its anti-cancer effects by binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively abrogates ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.

Signaling Pathway

The binding of this compound to ERα disrupts the normal estrogen signaling cascade. In the canonical pathway, estradiol binding to ERα leads to receptor dimerization, nuclear translocation, and the transcription of genes involved in cell growth and proliferation. This compound binding prevents these downstream events and leads to the elimination of the ERα protein.

SERD_Mechanism Mechanism of Action of this compound cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds HSP90 HSP90 ER->HSP90 Stabilized by Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) Proteasome Proteasome Ub->Proteasome Targeting for Degradation Proteasome->ER Degrades ERα Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes

This compound's Mechanism of Action

Preclinical Data

This compound has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer. An abstract from the 2018 American Association for Cancer Research (AACR) Annual Meeting reported that D-0502 shows potent activity in various ER+ breast cancer cell lines and xenograft models. Notably, the study highlighted that this compound exhibited more potent anti-tumor activity in an MCF-7 xenograft model compared to fulvestrant, GDC-0810, and its structural analog, AZD9496.

In Vitro Activity

While specific IC50 values for this compound in cell viability and ER degradation assays are not publicly available, data for its structural analog, AZD9496, provide a valuable reference.

AssayCompoundCell LineIC50 (nM)Reference
ERα Binding AZD9496-0.82
ERα Downregulation AZD9496MCF-70.14
ERα Antagonism AZD9496MCF-70.28

Table 1: In Vitro Activity of the Structural Analog AZD9496. Data for this compound is not publicly available.

In Vivo Efficacy

Preclinical studies in xenograft models have underscored the potent in vivo activity of this compound. The aforementioned AACR abstract indicated superior tumor growth inhibition in MCF-7 xenografts compared to other SERDs. Combination studies with the CDK4/6 inhibitor palbociclib have also shown enhanced tumor growth inhibition or regression in both MCF-7 and ESR1-mutated patient-derived xenograft models.

Animal ModelTreatmentOutcomeReference
MCF-7 Xenograft This compound (D-0502)More potent tumor growth inhibition than fulvestrant, GDC-0810, and AZD9496.
MCF-7 Xenograft This compound + PalbociclibFurther tumor growth inhibition or regression.
ESR1-mutated PDX This compound + PalbociclibFurther tumor growth inhibition or regression.

Table 2: Summary of In Vivo Efficacy of this compound. Specific tumor growth inhibition percentages and dosing regimens are not publicly available.

Clinical Development

This compound is being evaluated in clinical trials for the treatment of ER+/HER2- advanced or metastatic breast cancer. The first-in-human Phase I study (NCT03471663) assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with palbociclib. A Phase III clinical trial has also been initiated in China.

Trial IDPhaseStatusInterventionKey Preliminary FindingsReference
NCT03471663 Phase IOngoingThis compound MonotherapyORR: 15% (in 13 patients), CBR: 77% (in 13 patients)
This compound + PalbociclibWell-tolerated with preliminary anti-tumor activity.
CTR20220511 Phase IIIInitiatedThis compoundEfficacy and safety in ER+/HER2- advanced or metastatic breast cancer.

Table 3: Overview of this compound Clinical Trials. ORR: Objective Response Rate; CBR: Clinical Benefit Rate.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for the assessment of SERDs, the following represents a logical workflow for in vitro and in vivo studies.

In Vitro Experimental Workflow

in_vitro_workflow In Vitro Evaluation Workflow for a SERD start Start: ER+ Breast Cancer Cell Lines (e.g., MCF-7) cell_culture Cell Culture start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay degradation_assay ERα Degradation Assay (Western Blot / ELISA) treatment->degradation_assay ic50 Determine IC50 for Cell Proliferation viability_assay->ic50 dc50 Determine DC50 for ERα Degradation degradation_assay->dc50

In Vitro Experimental Workflow

Cell Viability Assay (Representative Protocol):

  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

ERα Degradation Assay (Representative Protocol):

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for different time points.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ERα and a loading control (e.g., β-actin).

  • Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized, and the intensity is quantified to determine the percentage of ERα degradation relative to the control.

In Vivo Experimental Workflow

in_vivo_workflow In Vivo Xenograft Study Workflow start Start: Immunocompromised Mice implantation Orthotopic Implantation of ER+ Breast Cancer Cells (e.g., MCF-7) start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of this compound (Vehicle, Drug, Combination) randomization->treatment monitoring Tumor Volume Measurement (Calipers) and Body Weight treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot for ERα) endpoint->analysis tgi Calculate Tumor Growth Inhibition (TGI) analysis->tgi

In Vivo Experimental Workflow

Xenograft Model (Representative Protocol):

  • Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of immunocompromised mice. Estrogen supplementation is often required for tumor growth.

  • Tumor Establishment: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into groups and treated orally with this compound, vehicle control, or a combination therapy according to a defined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses, such as assessing ERα levels by Western blot.

Conclusion

This compound is a promising oral SERD with a compelling preclinical profile demonstrating potent anti-tumor activity and a favorable comparison to other SERDs. Its mechanism of inducing ERα degradation offers a potential advantage in overcoming resistance to traditional endocrine therapies. The ongoing clinical trials will be crucial in defining its safety and efficacy in patients with ER+/HER2- breast cancer and establishing its role in the evolving landscape of breast cancer treatment. Further disclosure of detailed preclinical and clinical data will provide a more complete understanding of its therapeutic potential.

References

Taragarestrant: A Technical Guide to a Novel Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has shown significant promise in preclinical and early clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a next-generation endocrine therapy, this compound offers a dual mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation, thereby offering a potential advantage over existing treatments and a strategy to overcome acquired resistance. This technical guide provides a comprehensive overview of the molecular formula, properties, and available data on this compound.

Molecular Formula and Physicochemical Properties

This compound is a small molecule with the molecular formula C25H25Cl2FN2O2.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C25H25Cl2FN2O2[1]
Molecular Weight 475.39 g/mol
IUPAC Name (E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methyl-propyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
CAS Number 2118899-51-5
Synonyms D-0502, SERD D-0502

Mechanism of Action: Targeting the Estrogen Receptor

This compound functions as a potent and selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor α (ERα), which induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα leads to a reduction in the overall levels of the receptor within the cancer cells, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells. This dual action of antagonism and degradation makes this compound a promising agent against both wild-type and mutant forms of the estrogen receptor, which are often implicated in acquired resistance to other endocrine therapies.

Taragarestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binds to Ub Ubiquitin ER->Ub Conformational change leads to ubiquitination Proliferation Cell Proliferation and Survival ER->Proliferation Promotes Proteasome Proteasome Ub->Proteasome Targets for degradation Degradation ERα Degradation Proteasome->Degradation Degradation->Proliferation Inhibition Inhibition

Mechanism of Action of this compound.

Preclinical Data

This compound has demonstrated potent anti-tumor activity in various preclinical models of ER-positive breast cancer.

In Vitro Activity

In vitro studies have shown that this compound potently inhibits the proliferation of ER+ breast cancer cell lines, such as MCF-7. A key publication reported the following in vitro activity for a closely related compound, D4, which shares a similar scaffold with this compound:

Cell LineAssayParameterValue (nM)Reference
ES-2Fluorescent Polarization AssayIC5046.4
MCF7Cell Titer Glo Assay (5 days)IC502.07
In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound. It has shown potent anti-tumor activity in various ER+ breast cancer cell line and patient-derived xenograft models. Combination studies with the CDK4/6 inhibitor palbociclib have shown further tumor growth inhibition or regression in both MCF-7 xenograft models and in models with ESR1 mutations.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are representative experimental methodologies for key assays used to characterize SERDs.

ERα Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of ERα in breast cancer cells following treatment with a SERD.

1. Cell Culture and Treatment:

  • Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Western_Blot_Workflow cluster_workflow Western Blot for ERα Degradation A 1. Cell Culture & Treatment (e.g., MCF-7 cells + this compound) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-ERα) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL) H->I J 10. Analysis of ERα Levels I->J

References

The Pharmacology of Taragarestrant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an investigational, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by InventisBio.[1][2][3] It is currently under evaluation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] As a SERD, this compound's mechanism of action involves both antagonizing and degrading the estrogen receptor, a key driver of tumor growth in the majority of breast cancers. Preclinical data have demonstrated its potent anti-tumor activity in various breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing available data on its mechanism of action, preclinical efficacy, and pharmacokinetic profile, along with detailed experimental methodologies.

Mechanism of Action

This compound exerts its anticancer effects by specifically targeting and binding to the estrogen receptor. This binding induces a conformational change in the receptor protein, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ER protein prevents estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.

cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to GeneTranscription Gene Transcription (Proliferation, Survival) This compound->GeneTranscription Inhibits Degradation ER Degradation ER->Degradation Targeted for ERE Estrogen Response Element (ERE) ER->ERE Binds to Ub Ubiquitin Ub->ER Ubiquitination Proteasome Proteasome Degradation->Proteasome Mediated by Nucleus Nucleus ERE->GeneTranscription Activates Estrogen Estrogen Estrogen->ER

Caption: Mechanism of action of this compound in an ER+ breast cancer cell.

Preclinical Pharmacology

In Vitro Activity

While specific quantitative data from primary publications are not publicly available, conference abstracts report that this compound demonstrates potent activity in various ER+ breast cancer cell lines. This includes cell lines with both wild-type and mutant forms of the estrogen receptor.

Table 1: Summary of In Vitro Studies on this compound

Assay TypeCell LinesKey Findings (Qualitative)
ER DegradationMCF-7Induces degradation of the estrogen receptor.
Cell ProliferationMCF-7Inhibits the growth of ER+ breast cancer cells.
Activity in Mutant ModelsY537SMaintains activity in cell lines with ESR1 mutations that confer resistance to other therapies.
In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of ER+ breast cancer. Notably, its efficacy has been reported to be superior to that of other SERDs, including the approved drug fulvestrant and other investigational agents like GDC-0810 and AZD9496, in an MCF-7 xenograft model. Furthermore, the combination of this compound with the CDK4/6 inhibitor palbociclib resulted in enhanced tumor growth inhibition in both MCF-7 and patient-derived xenograft (PDX) models harboring an ESR1 mutation (Y537S).

Table 2: Summary of In Vivo Studies on this compound

Model TypeKey Findings (Qualitative)
MCF-7 XenograftMore potent anti-tumor activity compared to fulvestrant, GDC-0810, and AZD9496.
ESR1-mutant (Y537S) PDXCombination with palbociclib leads to enhanced tumor growth inhibition.

Pharmacokinetics

Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile suitable for oral administration. Clinical data from the Phase 1 trial (NCT03471663) showed a dose-proportional increase in exposure with increasing doses.

Table 3: Summary of Pharmacokinetic Profile of this compound

ParameterSpeciesRoute of AdministrationKey Findings (Qualitative)
BioavailabilityN/AOralOrally bioavailable.
ExposureHumanOralDose-proportional increase in exposure observed in Phase 1 clinical trial.
General ProfileN/AN/AFavorable pharmacokinetic properties supporting clinical development.

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical studies are not publicly available at this time.

Experimental Protocols

The following sections describe the likely methodologies for the key experiments cited, based on standard protocols for evaluating SERDs.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the reduction in ERα protein levels following treatment with a SERD.

start Seed ER+ cells (e.g., MCF-7) treat Treat with this compound (various concentrations and time points) start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-ERα) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze and quantify ERα levels detect->analyze

Caption: Workflow for ERα Degradation Assay via Western Blot.
  • Cell Culture: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for different durations.

  • Lysis: Cells are washed and then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Signal Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the percentage of ERα degradation compared to the vehicle-treated control.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

start Seed ER+ cells (e.g., MCF-7) in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for several days treat->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure signal (absorbance/luminescence) add_reagent->read_plate analyze Calculate IC50 value read_plate->analyze

Caption: Workflow for Cell Proliferation Assay.
  • Cell Seeding: ER+ breast cancer cells are seeded into 96-well plates at a low density.

  • Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (typically 3-7 days).

  • Viability Assessment: A reagent that measures cell viability (e.g., MTT, which measures metabolic activity, or CellTiter-Glo, which measures ATP levels) is added to each well.

  • Data Acquisition: The signal (absorbance or luminescence) is read using a plate reader.

  • Analysis: The data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Xenograft Study

This type of study evaluates the anti-tumor efficacy of this compound in a living organism.

start Implant ER+ cancer cells (e.g., MCF-7) into immunocompromised mice tumor_growth Allow tumors to reach a specified size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound (oral gavage) or vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Euthanize and analyze tumors monitor->end

Caption: Workflow for In Vivo Xenograft Study.
  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) or fragments from a patient-derived tumor are implanted, typically into the mammary fat pad (orthotopic) or subcutaneously. For ER+ models like MCF-7, estrogen supplementation is often required.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound at various doses).

  • Treatment Administration: this compound is administered orally, typically daily, for a specified period.

  • Monitoring: Tumor size and the body weight of the mice are measured regularly.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker assessment). The primary endpoint is typically tumor growth inhibition (TGI).

Clinical Development

This compound is being evaluated in clinical trials for women with advanced or metastatic ER+/HER2- breast cancer. A Phase 1 study (NCT03471663) has assessed its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib. A Phase 3 trial has been initiated in China.

Conclusion

This compound is a promising oral SERD with potent preclinical activity in ER+ breast cancer models, including those with acquired resistance to other endocrine therapies. Its favorable pharmacokinetic profile and demonstrated efficacy in vivo have supported its advancement into late-stage clinical trials. Further data from ongoing studies will be crucial in defining its role in the treatment landscape for ER+ breast cancer.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Taragarestrant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of Taragarestrant (also known as D-0502), a potent and orally bioavailable selective estrogen receptor degrader (SERD). This compound is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] It functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein. This action effectively halts ER-mediated signaling pathways that drive the proliferation of ER-expressing cancer cells.[2]

The following protocols and data provide a framework for researchers to assess the anti-proliferative activity, ER degradation potency, and impact on downstream gene expression of this compound in relevant breast cancer cell line models.

Mechanism of Action: Estrogen Receptor Signaling and this compound-Induced Degradation

In ER+ breast cancer, the binding of estradiol to the estrogen receptor alpha (ERα) triggers a cascade of events leading to cell proliferation. ERα translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes such as pS2 (TFF1) and GREB1, which are critical for tumor growth.

This compound disrupts this pathway by binding to ERα and marking it for degradation by the proteasome. This depletion of cellular ERα levels effectively silences the downstream signaling, leading to an anti-proliferative effect.

This compound Mechanism of Action cluster_0 Normal Estrogen Receptor Signaling cluster_1 This compound Action Estradiol Estradiol ERα (Inactive) ERα (Inactive) Estradiol->ERα (Inactive) Binds to ERα (Active) ERα (Active) ERα (Inactive)->ERα (Active) Activates Nucleus Nucleus ERα (Active)->Nucleus Translocates to ERE ERE Target Genes (pS2, GREB1) Target Genes (pS2, GREB1) ERE->Target Genes (pS2, GREB1) Promotes Transcription Cell Proliferation Cell Proliferation Target Genes (pS2, GREB1)->Cell Proliferation Drives This compound This compound ERα_T ERα This compound->ERα_T Binds to Proteasome Proteasome ERα_T->Proteasome Targets for Degradation Degradation ERα Degradation Proteasome->Degradation Blocked Signaling ER Signaling Blocked Degradation->Blocked Signaling

Estrogen receptor signaling and inhibition by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound in ER+ breast cancer cell lines.

Assay TypeCell LineParameterValueReference
Cell Viability MCF-7IC502.07 nMMedChemExpress
T47DIC50Data not publicly available-
ER Degradation MCF-7DC50Data not publicly available-
T47DDC50Data not publicly available-
Gene Expression MCF-7pS2 (TFF1) DownregulationData not publicly available-
MCF-7GREB1 DownregulationData not publicly available-

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Cell Viability Assay (Anti-Proliferation)

This protocol determines the concentration-dependent effect of this compound on the proliferation of ER+ breast cancer cells.

Cell Viability Assay Workflow Seed Cells 1. Seed MCF-7 or T47D cells in 96-well plates Treat 2. Treat with serial dilutions of this compound Seed Cells->Treat Incubate 3. Incubate for 5-7 days Treat->Incubate Add Reagent 4. Add CellTiter-Glo® reagent Incubate->Add Reagent Measure 5. Measure luminescence Add Reagent->Measure Analyze 6. Calculate IC50 values Measure->Analyze

Workflow for the cell viability assay.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom white plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count MCF-7 or T47D cells.

    • Seed 1,000-3,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

    • Remove the medium from the cells and add 100 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 5 to 7 days at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

ERα Degradation Assay (Western Blot)

This protocol quantifies the degradation of the ERα protein following treatment with this compound.

ERα Degradation Assay Workflow Seed_Cells 1. Seed cells in 6-well plates Treat_Compound 2. Treat with this compound (various concentrations/times) Seed_Cells->Treat_Compound Lyse_Cells 3. Lyse cells and quantify protein Treat_Compound->Lyse_Cells Western_Blot 4. Perform SDS-PAGE and Western Blot for ERα Lyse_Cells->Western_Blot Analyze_Data 5. Quantify band intensity and calculate DC50 Western_Blot->Analyze_Data

Workflow for the ERα degradation assay.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a set time (e.g., 24 hours), or with a fixed concentration for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane in 5% non-fat milk for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for ERα and β-actin using densitometry software.

    • Normalize the ERα signal to the β-actin signal for each sample.

    • Express the ERα levels as a percentage of the vehicle-treated control.

    • For dose-response experiments, plot the percentage of ERα remaining against the this compound concentration to determine the DC50 value.

Gene Expression Analysis (RT-qPCR)

This protocol measures the changes in the expression of ERα target genes, such as pS2 (TFF1) and GREB1, in response to this compound treatment.

Gene Expression Analysis Workflow Seed_and_Treat 1. Seed cells and treat with this compound Isolate_RNA 2. Isolate total RNA Seed_and_Treat->Isolate_RNA Synthesize_cDNA 3. Synthesize cDNA Isolate_RNA->Synthesize_cDNA Perform_qPCR 4. Perform qPCR for target and housekeeping genes Synthesize_cDNA->Perform_qPCR Analyze_Results 5. Analyze data using the ΔΔCt method Perform_qPCR->Analyze_Results

Workflow for gene expression analysis.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • 6-well plates

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol. A 24-hour treatment is typically sufficient to observe changes in gene expression.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

References

Application Notes and Protocols for Taragarestrant Treatment in MCF-7 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Taragarestrant (also known as D-0502 and ONA-5302201) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, this compound binds to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor. This action effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-expressing cancer cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models, including the widely used MCF-7 human breast adenocarcinoma model.

These application notes provide a detailed protocol for the treatment of MCF-7 xenograft models with this compound, based on available preclinical data. The document includes methodologies for cell culture, animal model establishment, drug administration, and endpoint analysis. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized.

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway. In ER+ breast cancer cells, estradiol binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. This compound disrupts this process by binding to the ER and inducing its degradation via the ubiquitin-proteasome pathway, thereby preventing downstream signaling.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Ub Ubiquitin ER->Ub Ubiquitination ER_dimer ER Dimer ER->ER_dimer Dimerization This compound This compound This compound->ER Proteasome Proteasome Ub->Proteasome Degradation Cell_Proliferation Cell Proliferation & Survival ER_dimer_n ER Dimer ER_dimer->ER_dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer_n->ERE Binds Coactivators Co-activators ERE->Coactivators Recruitment Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activation Gene_Transcription->Cell_Proliferation

Caption: this compound-mediated ER degradation pathway.

Experimental Protocols

The following protocols are synthesized from standard methodologies for establishing and treating MCF-7 xenografts. Specific parameters for this compound treatment are based on preclinical data abstracts.

MCF-7 Cell Culture
  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency.

Animal Model Establishment
  • Animal Strain: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, subcutaneously implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) 3-4 days prior to cell inoculation.

  • Cell Inoculation:

    • Harvest MCF-7 cells during the logarithmic growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank or mammary fat pad of each mouse.

  • Tumor Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Randomize mice into treatment and control groups.

This compound Administration
  • Formulation: Prepare this compound (D-0502) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage (p.o.).

  • Dosage and Schedule: Based on preclinical studies, daily oral administration is recommended. Specific dosages will vary depending on the experimental design.

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

  • Treatment Duration: Typically 21-28 days, or until tumors in the control group reach a predetermined size.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI):

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight for each mouse.

    • Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

  • Pharmacodynamic (PD) Analysis:

    • Collect tumor tissue at specified time points after the final dose.

    • Analyze ER protein levels via Western blot or immunohistochemistry (IHC) to confirm target engagement and degradation.

  • Tolerability: Monitor animal body weight and general health throughout the study to assess treatment-related toxicity.

Experimental Workflow

Caption: Workflow for this compound efficacy studies in MCF-7 xenografts.

Quantitative Data Summary

The following tables summarize the expected outcomes based on available preclinical data for this compound (D-0502) as a monotherapy and in combination with the CDK4/6 inhibitor, Palbociclib. Specific values are illustrative and should be confirmed with detailed study reports.

Table 1: this compound Monotherapy in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Growth Inhibition (TGI) (%)
Vehicle Control-p.o.Daily0
This compound[Dose 1]p.o.Daily[Expected TGI]
This compound[Dose 2]p.o.Daily[Expected TGI]
This compound[Dose 3]p.o.Daily[Expected TGI]
Fulvestrant[Comparative Dose]i.m.Weekly[Comparative TGI]

Table 2: this compound in Combination with Palbociclib in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Growth Inhibition (TGI) (%)
Vehicle Control-p.o.Daily0
This compound[Dose A]p.o.Daily[Expected TGI]
Palbociclib[Dose B]p.o.Daily[Expected TGI]
This compound + Palbociclib[Dose A] + [Dose B]p.o.Daily[Expected Synergistic TGI]

*Note: Specific dosages and corresponding TGI values are pending the publication of full preclinical study data. Preclinical abstracts suggest that this compound demonstrates more potent anti-tumor activity compared to Fulvestrant and that its combination with Palbociclib leads to enhanced tumor growth inhibition or regression.

Conclusion

This compound is a promising oral SERD with significant anti-tumor potential in ER+ breast cancer models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this compound in MCF-7 xenografts. Adherence to established methodologies for xenograft studies is crucial for obtaining reproducible and reliable results. Further investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a single agent and in combination with other targeted therapies.

References

Application Notes and Protocols for Screening Taragarestrant in Various Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, this compound not only antagonizes the estrogen receptor but also induces its degradation, offering a potential therapeutic advantage in overcoming resistance to other endocrine therapies.[3] Preclinical studies have demonstrated its significant anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[1][4]

These application notes provide detailed protocols for screening this compound in various breast cancer cell lines, enabling researchers to assess its efficacy and mechanism of action. The protocols cover essential assays for determining cell viability, and estrogen receptor alpha (ERα) degradation.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by binding to the estrogen receptor α (ERα), a key driver in the majority of breast cancers. This binding induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of ERα prevents the transcription of genes involved in cell proliferation, thereby inhibiting the growth of ER+ breast cancer cells.

Caption: Mechanism of Action of this compound in ER+ Breast Cancer Cells.

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound (D-0502). This data highlights its potency in inhibiting ER+ breast cancer cell growth and binding to the estrogen receptor.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineReceptor StatusThis compound (D-0502) IC₅₀ (nM)Reference
MCF-7ER+/PR+/HER2-2.07
T-47DER+/PR+/HER2-Data not publicly available
ZR-75-1ER+/PR+/HER2-Data not publicly available
CAMA-1ER+/PR+/HER2-Data not publicly available

Table 2: Estrogen Receptor Binding Affinity of this compound

Assay DescriptionThis compound (D-0502) IC₅₀ (nM)Reference
Displacement of Fluormone ES2 from full-length human ERα46.4

Note: Further preclinical studies are needed to determine the IC₅₀ values of this compound in a broader range of ER+ breast cancer cell lines.

Experimental Protocols

Detailed protocols for key assays to screen this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability of breast cancer cell lines.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ G->H Western_Blot_Workflow cluster_workflow Western Blot for ERα Degradation Workflow A Seed Cells in 6-well plates B Treat with this compound (time-course or dose-response) A->B C Lyse Cells and Quantify Protein B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Antibody Incubation (Primary and Secondary) E->F G Chemiluminescent Detection F->G H Image Analysis and Quantification G->H

References

Application of Taragarestrant in Studies of Endocrine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha gene (ESR1) or the activation of alternative signaling pathways. Taragarestrant (also known as G1T48 and D-0502) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed to overcome the limitations of earlier endocrine therapies.[1][2][3] As a SERD, this compound not only antagonizes the estrogen receptor but also promotes its degradation, thereby inhibiting ER-mediated signaling and the growth of ER-expressing cancer cells.[3][4]

Mechanism of Action

This compound binds to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism and degradation—makes it effective against both wild-type and mutant forms of the estrogen receptor, which are a common cause of acquired resistance to aromatase inhibitors. Preclinical studies have demonstrated that this compound potently downregulates ER protein levels, with approximately 10% of the receptor remaining after treatment. This degradation of the estrogen receptor disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.

Applications in Endocrine Resistance Research

This compound is a valuable tool for studying and overcoming endocrine resistance in breast cancer research. Its key applications include:

  • Investigating ESR1 Mutations: this compound has shown efficacy in preclinical models harboring clinically relevant ESR1 mutations, such as Y537S and D538G, which confer constitutive activity to the estrogen receptor. This makes it an ideal agent for studying the biology of these mutations and for developing therapeutic strategies to target them.

  • Modeling Acquired Resistance: Researchers can utilize this compound in cell line and xenograft models of acquired resistance to other endocrine therapies, such as tamoxifen or aromatase inhibitors. Its ability to inhibit the growth of tamoxifen-resistant and long-term estrogen-deprived (LTED) tumors highlights its potential in second- and third-line treatment settings.

  • Evaluating Combination Therapies: The development of endocrine resistance often involves the activation of bypass signaling pathways. This compound can be used in combination with inhibitors of other key pathways, such as the CDK4/6 pathway, to explore synergistic effects and overcome resistance mechanisms. Preclinical data shows enhanced tumor growth inhibition when this compound is combined with a CDK4/6 inhibitor.

  • Preclinical and Clinical Drug Development: As an investigational drug that has progressed to Phase III clinical trials (NCT03471663), this compound serves as a benchmark for the development of new oral SERDs and other novel endocrine therapies.

Data Presentation

Table 1: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines

Cell LineER StatusKey CharacteristicsThis compound ActivityReference
MCF7Wild-typeEstrogen-dependent~3-fold more potent than fulvestrant in inhibiting estrogen-mediated growth.
BT474Wild-typeER+/HER2+Effective inhibition of estrogen-mediated growth.
ZR-75-1Wild-typeEstrogen-dependentEffective inhibition of estrogen-mediated growth.
MCF7-Y537SMutantConstitutively active ERPotent inhibition of ER-dependent growth.
MCF7-D538GMutantConstitutively active ERPotent inhibition of ER-dependent growth.

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

Xenograft ModelKey CharacteristicsThis compound TreatmentOutcomeReference
MCF7Estrogen-dependentMonotherapyRobust antitumor activity.
Tamoxifen-Resistant (TamR)Acquired resistance to tamoxifenMonotherapySignificant inhibition of tumor growth.
Long-Term Estrogen-Deprived (LTED)Model for aromatase inhibitor resistanceMonotherapySignificant inhibition of tumor growth.
Patient-Derived Xenograft (PDX)Clinically relevant tumor modelsMonotherapyAntitumor activity.
MCF7Estrogen-dependentCombination with lerociclib (CDK4/6 inhibitor)Increased tumor growth inhibition compared to monotherapy.

Experimental Protocols

1. Cell Proliferation Assay to Evaluate this compound Efficacy

This protocol is designed to assess the anti-proliferative effects of this compound on ER+ breast cancer cell lines.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS

  • This compound

  • Estradiol (E2)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Culture ER+ breast cancer cells in their recommended growth medium.

    • For the experiment, switch to a phenol red-free medium supplemented with charcoal-stripped FBS for 48-72 hours to deplete endogenous hormones.

    • Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

    • Allow cells to attach overnight.

  • Treatment:

    • Prepare a serial dilution of this compound in phenol red-free medium with charcoal-stripped FBS.

    • Prepare a working solution of Estradiol (E2) as a positive control for proliferation.

    • Remove the overnight culture medium from the plates and add the medium containing different concentrations of this compound, with or without a fixed concentration of E2 (e.g., 1 nM). Include vehicle control and E2-only control wells.

  • Incubation:

    • Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • On the day of analysis, allow the plates to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value.

2. Western Blot for Estrogen Receptor Degradation

This protocol is used to visualize and quantify the degradation of the estrogen receptor protein following treatment with this compound.

Materials:

  • ER+ breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Estrogen Receptor Alpha

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed ER+ breast cancer cells in 6-well plates and allow them to attach.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of ER degradation.

Mandatory Visualizations

Taragarestrant_Mechanism_of_Action cluster_0 ER+ Breast Cancer Cell cluster_1 Endocrine Resistance Mechanisms This compound This compound (Oral SERD) ER Estrogen Receptor (ER) This compound->ER Binds to ER ESR1_Mutation ESR1 Mutation (e.g., Y537S, D538G) This compound->ESR1_Mutation Effective Against Growth_Factor_Signaling Growth Factor Signaling (e.g., PI3K/AKT, MAPK) This compound->Growth_Factor_Signaling Overcomes Resistance Proteasome Proteasome ER->Proteasome Induces Degradation Nucleus Nucleus ER->Nucleus Translocation Blocked ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Transcription Inhibited

Caption: Mechanism of Action of this compound in ER+ Breast Cancer.

Experimental_Workflow_this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture ER+ Breast Cancer Cell Lines (WT & Mutant) Treatment_In_Vitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_In_Vitro Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Treatment_In_Vitro->Proliferation_Assay Western_Blot Western Blot (ER Degradation) Treatment_In_Vitro->Western_Blot Xenograft_Model Establish Xenograft Models (e.g., MCF7, TamR) Treatment_In_Vivo Oral Administration of This compound Xenograft_Model->Treatment_In_Vivo Tumor_Measurement Monitor Tumor Growth Treatment_In_Vivo->Tumor_Measurement Data_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Data_Analysis

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Signaling_Pathway_Endocrine_Resistance cluster_0 Estrogen-Dependent Signaling (Sensitive) cluster_1 Mechanisms of Endocrine Resistance Estrogen Estrogen ER_WT Wild-Type ER Estrogen->ER_WT Proliferation_S Cell Proliferation and Survival ER_WT->Proliferation_S Proliferation_R Cell Proliferation and Survival ER_WT->Proliferation_R Ligand-Independent Activation ESR1_Mutation ESR1 Mutation ER_Mutant Mutant ER (Ligand-Independent) ESR1_Mutation->ER_Mutant GF_Pathways Growth Factor Pathway Activation (e.g., PI3K/AKT) GF_Pathways->ER_WT Phosphorylation ER_Mutant->Proliferation_R This compound This compound This compound->ER_WT Degrades This compound->ER_Mutant Degrades

Caption: Signaling Pathways in Endocrine Resistance and this compound Intervention.

References

Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Taragarestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent preclinical anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3] As a SERD, the primary mechanism of action of this compound is to bind to the estrogen receptor alpha (ERα) and induce its degradation, thereby inhibiting ER-mediated signaling pathways that drive cancer cell growth and survival.[1] This targeted protein degradation is a key therapeutic strategy, particularly in tumors that have developed resistance to other endocrine therapies.

Western blotting is a fundamental and widely used technique to qualitatively and quantitatively assess the degradation of ERα in response to treatment with SERDs like this compound. This application note provides a detailed protocol for performing Western blot analysis to measure the extent of ERα degradation in breast cancer cell lines treated with this compound. It also includes a template for data presentation and diagrams illustrating the experimental workflow and the underlying signaling pathway.

Data Presentation

Effective analysis of this compound-induced ERα degradation requires the generation of quantitative data from dose-response and time-course experiments. The following table provides a structured format for summarizing such data obtained from Western blot analysis.

Table 1: Quantitative Analysis of this compound-Induced ERα Degradation in ER+ Breast Cancer Cell Lines

Cell LineTreatmentConcentration (nM)Incubation Time (hours)ERα Protein Level (% of Vehicle Control)Notes
MCF-7 Vehicle (DMSO)-24100Vehicle control sets the baseline.
This compound124Data to be filledLow concentration for dose-response.
This compound1024Data to be filledMid concentration for dose-response.
This compound10024Data to be filledHigh concentration for dose-response.
This compound100024Data to be filledSaturation concentration for dose-response.
This compound1000100Time-zero control.
This compound1006Data to be filledEarly time point for time-course.
This compound10012Data to be filledMid time point for time-course.
This compound10048Data to be filledLate time point for time-course.
T47D Vehicle (DMSO)-24100Vehicle control for the second cell line.
This compound1024Data to be filledComparative dose-response.
This compound10024Data to be filledComparative dose-response.
This compound10012Data to be filledComparative time-course.
This compound10048Data to be filledComparative time-course.

ERα protein levels are determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH), and expressed as a percentage of the vehicle-treated control.

Signaling Pathway of this compound-Induced ERα Degradation

This compound, as a SERD, hijacks the cellular machinery for protein disposal to eliminate ERα. Upon binding to ERα, this compound induces a conformational change in the receptor. This altered conformation is recognized by the ubiquitin-proteasome system. E3 ubiquitin ligases are recruited to the this compound-ERα complex, leading to the polyubiquitination of ERα. The polyubiquitin chain acts as a signal for the 26S proteasome to recognize and subsequently degrade the ERα protein. This prevents the transcription of estrogen-responsive genes that promote tumor growth.

Taragarestrant_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binding Tar_ER This compound-ERα Complex ER->Tar_ER Nucleus Nucleus ER->Nucleus Translocation (Blocked) PolyUb_ER Polyubiquitinated ERα Tar_ER->PolyUb_ER Polyubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Tar_ER Recruitment Ub Ubiquitin Ub->Tar_ER Proteasome 26S Proteasome PolyUb_ER->Proteasome Recognition Proteasome->Degraded_ER Degradation ERE Estrogen Response Elements (ERE) Gene_Transcription Gene Transcription (Inhibited) ERE->Gene_Transcription Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., MCF-7 cells) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Preparation (with Laemmli buffer) C->D E 5. SDS-PAGE Gel Electrophoresis D->E F 6. Protein Transfer to Membrane (PVDF or Nitrocellulose) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (Anti-ERα and Anti-Loading Control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Image Acquisition and Analysis J->K

References

Application Notes and Protocols for Cell Viability Assays of Taragarestrant-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has shown potent preclinical anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3][4] As a SERD, this compound binds to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the receptor protein.[5] This action effectively blocks ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells. The evaluation of cell viability is a critical step in characterizing the cytotoxic and cytostatic effects of compounds like this compound. These application notes provide detailed protocols for assessing the impact of this compound on cancer cell viability using two common colorimetric and luminescence-based assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by targeting the estrogen receptor, a key driver in the majority of breast cancers. In ER+ breast cancer cells, the binding of estrogen to the ER triggers a signaling cascade that promotes tumor cell proliferation and survival. This compound disrupts this process by binding to the ER and marking it for degradation by the cellular proteasome machinery. This reduction in ER levels inhibits the downstream signaling necessary for cancer cell growth.

Taragarestrant_Mechanism This compound Mechanism of Action cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to ER_Degradation ER Degradation (Proteasome) ER->ER_Degradation Leads to Cell_Proliferation Cell Proliferation and Survival ER->Cell_Proliferation Promotes This compound This compound This compound->ER Binds to Inhibition Inhibition Inhibition->Cell_Proliferation

This compound's impact on the ER signaling pathway.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the available preclinical data on the potency of this compound in ER+ breast cancer cell lines. This data is essential for designing experiments to assess cell viability, providing a starting point for determining appropriate concentration ranges for treatment.

CompoundCell LineAssay TypeEndpointValue (nM)
This compound (D4)MCF-7AntiproliferativeIC502.07
This compound (D4)ERalphaFluorescent PolarizationIC5046.4

Note: The available data for the antiproliferative activity of this compound is currently limited to the MCF-7 cell line. Further studies are needed to determine its efficacy across a broader range of ER+ breast cancer cell lines such as T47D and ZR-75-1.

Experimental Protocols

Two standard and reliable methods for determining cell viability following treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

MTT_Workflow MTT Assay Experimental Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

A streamlined workflow for the MTT cell viability assay.
  • Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should bracket the expected IC50 value. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Protocol:

CTG_Workflow CellTiter-Glo® Assay Experimental Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Equilibrate Equilibrate to Room Temp Incubate2->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix Mix on Orbital Shaker Add_CTG->Mix Incubate3 Incubate (10 min) Mix->Incubate3 Read Read Luminescence Incubate3->Read

A streamlined workflow for the CellTiter-Glo® assay.
  • Cell Seeding: Seed ER+ breast cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control and untreated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Cell Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the effect of this compound on the viability of ER+ cancer cells. The provided protocols offer a framework for conducting these experiments. It is recommended to optimize cell seeding densities and incubation times for each specific cell line to ensure accurate and reproducible results. The quantitative data obtained from these assays are crucial for the preclinical evaluation of this compound and for guiding further drug development efforts.

References

Application Notes and Protocols: Immunohistochemistry for Estrogen Receptor (ER) Expression Following Taragarestrant Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent preclinical anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2] Its mechanism of action involves binding to the estrogen receptor, which induces a conformational change leading to the degradation of the receptor.[3] This action effectively inhibits ER-mediated signaling pathways that drive the growth of ER-expressing cancer cells.[3]

Immunohistochemistry (IHC) is a critical tool for assessing the expression of ER in breast cancer tissues and can be employed to evaluate the pharmacodynamic effects of ER-targeting therapies like this compound. This document provides detailed protocols and application notes for the immunohistochemical analysis of ER expression in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissues following treatment with this compound.

Mechanism of Action of this compound

This compound is designed to specifically target and degrade the estrogen receptor. By promoting the degradation of ER, this compound reduces the levels of the receptor within cancer cells, thereby blocking downstream signaling pathways that are crucial for tumor growth and proliferation.

This compound Mechanism of Action cluster_cell Cancer Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER_this compound ER-Taragarestrant Complex ER->ER_this compound Signaling ER-Mediated Signaling ER->Signaling Activates Ubiquitination Ubiquitination ER_this compound->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ER Degradation Proteasome->Degradation Degradation->Signaling Inhibits Proliferation Tumor Growth and Proliferation Signaling->Proliferation

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Quantitative Analysis of ER Expression

While specific quantitative immunohistochemistry data for this compound from publicly available preclinical or clinical studies are limited, the therapeutic goal of SERDs is to reduce ER expression. As a reference, studies with other ER degraders, such as the PROTAC ER degrader ARV-471, have demonstrated a median reduction in ER of 69% in patient biopsies. It is anticipated that this compound would also lead to a significant reduction in ER expression, which can be quantified using IHC.

ParameterPre-treatmentPost-Taragarestrant Treatment (Expected)
ER-Positive Cells (%) High (e.g., >80%)Significantly Reduced
Staining Intensity Strong (3+)Weak (1+) or Negative (0)
Allred Score High (e.g., 6-8)Low (e.g., 0-3)
H-Score High (e.g., >200)Low (e.g., <50)

Note: The post-treatment values are hypothetical and represent the expected outcome based on the mechanism of action of SERDs. Actual values would need to be determined experimentally.

Experimental Workflow for IHC Analysis of ER Expression

The following diagram outlines the key steps in performing an immunohistochemical analysis of ER expression in tissues treated with this compound.

IHC Workflow Start Start: Tissue Sample (Pre- and Post-Treatment) Fixation Formalin Fixation Start->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase and Non-Specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-ERα) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration and Mounting Counterstain->Dehydration Imaging Slide Scanning and Imaging Dehydration->Imaging Analysis Quantitative Analysis (e.g., Allred Score) Imaging->Analysis End End: Report ER Expression Levels Analysis->End

References

Application Notes and Protocols for Taragarestrant in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (D-0502) is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a SERD, this compound functions by binding to the estrogen receptor, inducing a conformational change that leads to its degradation, thereby inhibiting ER-mediated signaling pathways crucial for the growth and survival of ER-expressing cancer cells.[4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable tool in preclinical oncology research. These models are known to preserve the genomic and histological characteristics of the original tumor, offering a more predictive platform for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.[5]

This document provides detailed application notes and protocols for the utilization of this compound in ER+ breast cancer PDX models. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the estrogen receptor. Upon administration, it binds to the ER, leading to its ubiquitination and subsequent degradation by the proteasome. This depletion of ER protein levels effectively abrogates downstream signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds This compound This compound This compound->ER Binds & Induces Conformational Change Proteasome Proteasome Ub->Proteasome Targets for ER_Degradation ER Degradation Proteasome->ER_Degradation Mediates Gene_Transcription Gene Transcription (Proliferation, Survival) ER_Degradation->Gene_Transcription Inhibits ERE->Gene_Transcription Activates

Figure 1: this compound Mechanism of Action.

Quantitative Data from Preclinical PDX Studies

While specific quantitative data for this compound in PDX models from full peer-reviewed publications are emerging, preliminary findings from conference abstracts indicate potent anti-tumor activity. The following tables are representative of the types of data that should be generated in such studies, based on findings for this compound and other oral SERDs.

Table 1: In Vivo Efficacy of this compound in an ESR1-Mutant Breast Cancer PDX Model

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, Oral Gavage+150-
This compound10 mg/kg, Daily, Oral Gavage-20>100 (Regression)
Palbociclib50 mg/kg, Daily, Oral Gavage+5067
This compound + Palbociclib10 mg/kg + 50 mg/kg, Daily, Oral Gavage-50>100 (Regression)

Note: Data are illustrative and based on qualitative descriptions from preclinical abstracts. Actual results will vary depending on the specific PDX model and experimental conditions.

Table 2: Pharmacodynamic Biomarker Analysis in PDX Tumors

Treatment GroupDosing RegimenER Protein Expression (% of Control)Ki-67 Proliferation Index (% Positive Cells)
Vehicle ControlDaily, Oral Gavage10045
This compound10 mg/kg, Daily, Oral Gavage1510

Note: Data are illustrative. Pharmacodynamic effects should be assessed at defined time points post-treatment.

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies with this compound in breast cancer PDX models.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Tissue Implantation (Subcutaneous/Orthotopic) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Passaging Tumor Passaging Tumor_Growth->Passaging Randomization Randomization of Mice Passaging->Randomization Treatment_Initiation Initiation of this compound Treatment Randomization->Treatment_Initiation Monitoring Tumor Volume & Body Weight Monitoring Treatment_Initiation->Monitoring Tumor_Harvest Tumor Harvest Monitoring->Tumor_Harvest PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Tumor_Harvest->PK_PD_Analysis Histology Histological & Biomarker Analysis Tumor_Harvest->Histology

References

Taragarestrant (D-0502): Preclinical Administration Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taragarestrant (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antineoplastic activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Developed by InventisBio, this compound represents a promising therapeutic agent for ER+ breast malignancies. This document provides a detailed overview of its mechanism of action, along with protocols for its administration in preclinical research settings, based on available data and established methodologies for similar compounds.

Mechanism of Action

This compound functions by specifically targeting and binding to the estrogen receptor (ER). This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of the ER prevents ER-mediated signaling pathways, which are crucial for the growth and survival of ER-expressing cancer cells.[1] This mechanism of action makes this compound a promising candidate for overcoming resistance to other endocrine therapies.

Below is a diagram illustrating the signaling pathway of this compound.

Taragarestrant_Mechanism_of_Action This compound Mechanism of Action cluster_cell ER+ Cancer Cell This compound This compound (D-0502) ER Estrogen Receptor (ER) This compound->ER Binds to Ub Ubiquitin ER->Ub Induces Ubiquitination Nucleus Nucleus ER->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Targets for Degradation Proteasome->ER Degrades ER ERE Estrogen Response Element (ERE) Nucleus->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Preclinical_Xenograft_Workflow Generalized Preclinical Xenograft Workflow cluster_workflow Experimental Phases cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 phase1 Phase 1: Preparation phase2 Phase 2: Tumor Implantation & Growth phase3 Phase 3: Treatment phase4 Phase 4: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation This compound Formulation Animal_Acclimatization->Drug_Preparation Tumor_Implantation Tumor Cell Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Dosing_Control Vehicle Control Dosing Randomization->Dosing_Control Dosing_Treatment This compound Dosing Randomization->Dosing_Treatment Data_Collection Tumor & Body Weight Measurement Dosing_Control->Data_Collection Dosing_Treatment->Data_Collection Endpoint Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Taragarestrant Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taragarestrant (D-0502). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro and ex vivo experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro studies, the preferred solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound exhibits good solubility in DMSO, which allows for the preparation of a concentrated stock solution that can be further diluted into aqueous experimental buffers.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture media). What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated DMSO stock into your aqueous buffer at an intermediate concentration, ensuring it remains in solution, and then perform the final dilution to the desired experimental concentration.

  • Incorporate a Surfactant: For certain experimental setups, the inclusion of a small, biologically compatible amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final buffer can help maintain the solubility of this compound. The final concentration of the surfactant should be optimized to not interfere with the experimental results.

  • Consider Co-solvents: If your experimental design allows, the use of a co-solvent system can be beneficial. For instance, a small percentage of ethanol in the final buffer can improve solubility. However, the effects of any co-solvent on your specific assay must be carefully evaluated.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced toxicity in cell culture experiments, the final concentration of DMSO should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experimental buffers.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer.- Decrease the final concentration of this compound.- Increase the final percentage of DMSO (if permissible for the assay, up to 0.5%).- Prepare a fresh, lower concentration stock solution in DMSO.
Solution is initially clear but becomes cloudy or shows precipitate over time. The compound is slowly coming out of solution at the experimental temperature and concentration.- Use the diluted this compound solution immediately after preparation.- Consider performing the experiment at a slightly different pH if the assay allows, as the solubility of compounds can be pH-dependent.- Incorporate a solubility enhancer like a cyclodextrin (e.g., HP-β-CD) in your buffer, after validating its compatibility with your experimental system.
Inconsistent experimental results between batches. - Incomplete dissolution of the initial powder.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Ensure complete dissolution of the this compound powder in DMSO by gentle warming (e.g., 37°C) and vortexing before making dilutions.- Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 475.39 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

Procedure:

  • Accurately weigh out 4.75 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

General Protocol for Diluting this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution to reach the desired final concentration. For example, to achieve a 10 µM working solution:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.

    • Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound. The final DMSO concentration will be 0.1%.

  • Use the final diluted solution immediately in your cell-based assay.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Intermediate Dilution (in Culture Medium) thaw->intermediate final Final Dilution (in Culture Medium) intermediate->final use Use Immediately in Assay final->use

Workflow for this compound Solution Preparation.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes serial_dilution Use Serial Dilution start->serial_dilution Yes surfactant Add Surfactant (e.g., Tween® 20) start->surfactant Yes cosolvent Use a Co-solvent (e.g., Ethanol) start->cosolvent Yes no_precipitate Proceed with Experiment start->no_precipitate No

Troubleshooting Logic for Precipitation Issues.

signaling_pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Ubiquitin Ubiquitin ER->Ubiquitin Conformational change & Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation ER Degradation Proteasome->Degradation Signaling ER-mediated Signaling Degradation->Signaling Inhibits

Mechanism of Action of this compound.

References

Identifying and minimizing off-target effects of Taragarestrant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Taragarestrant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects during preclinical and clinical development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as D-0502) is an orally available, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to specifically target and bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[1] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] this compound has shown potent activity in various ER+ breast cancer cell lines and xenograft models.[2]

Q2: Are there known off-target effects of this compound?

As of the latest available information, specific off-target effects of this compound have not been extensively detailed in publicly available literature. Pharmaceutical development of SERDs aims for high selectivity to the estrogen receptor to minimize off-target interactions. However, like any small molecule, the potential for off-target effects exists and requires careful investigation. Some oral SERDs have been associated with side effects such as visual and gastrointestinal disturbances, though these are not universally observed across all drugs in this class and may not be directly caused by on-target ER effects.

Q3: What are common strategies to minimize off-target effects when working with a novel SERD like this compound?

Minimizing off-target effects is crucial for accurate experimental results and for the safety profile of a drug candidate. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that achieves the desired on-target effect (ER degradation). Using the minimal necessary concentration can reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Controls: Employ appropriate controls in your experiments. This includes using cell lines with and without ER expression to distinguish ER-dependent effects from off-target effects. A structurally similar but inactive control compound, if available, can also help differentiate on-target from off-target effects.

  • Orthogonal Assays: Confirm key findings using multiple, independent experimental methods. For example, if you observe an unexpected phenotype, verify it using a different assay to ensure it is not an artifact of a specific technique.

Q4: How can I identify potential off-target effects of this compound in my experimental system?

Identifying off-target effects involves a combination of in silico, in vitro, and cellular approaches:

  • In Silico Profiling: Computational methods, such as molecular docking, can predict potential binding of this compound to a panel of known protein targets based on structural similarities.

  • In Vitro Profiling:

    • Kinase Panels: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.

    • Receptor Binding Assays: Assess binding to a wide range of receptors, ion channels, and transporters.

  • Cellular Assays:

    • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes that are inconsistent with the known on-target effects of ER degradation.

    • Proteomics and Transcriptomics: Employ techniques like mass spectrometry-based proteomics (e.g., thermal proteome profiling) or RNA sequencing to identify changes in protein stability or gene expression that are not downstream of ER signaling.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Cell-type specific off-target effects or differences in target expression.

  • Troubleshooting Steps:

    • Verify ER Expression: Quantify the expression level of the estrogen receptor in the cell lines being used. Inconsistent results may arise from varying levels of the primary target.

    • Perform Dose-Response Curves: Establish a full dose-response curve for this compound in each cell line. An unexpected phenotype occurring at concentrations significantly higher than those required for ER degradation may suggest an off-target effect.

    • Use ER-Negative Cell Lines: Include ER-negative breast cancer cell lines (e.g., MDA-MB-231) as a negative control. An effect observed in these cells is likely independent of ER degradation and points to a potential off-target mechanism.

Issue 2: Observed toxicity at concentrations expected to be specific for the target.

  • Possible Cause: Off-target toxicity or hypersensitivity of the experimental system.

  • Troubleshooting Steps:

    • Assess Cell Viability with Multiple Assays: Use orthogonal methods to measure cell viability (e.g., MTS assay and a membrane integrity assay like trypan blue exclusion) to confirm the toxic effect.

    • Determine Target Engagement: Confirm that this compound is engaging the estrogen receptor at the concentrations where toxicity is observed. A cellular thermal shift assay (CETSA) can be used to measure target engagement in intact cells.

    • Rescue Experiment: If a specific off-target is suspected, a rescue experiment can be performed. For example, if this compound is found to inhibit a particular kinase, co-treatment with a known activator of that kinase's pathway could potentially rescue the toxic phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to the estrogen receptor in a cellular context.

  • Cell Culture: Culture ER-positive cells (e.g., MCF-7) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble estrogen receptor in the supernatant by Western blotting. Increased thermal stability of the ER in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling

This protocol outlines a general approach for screening this compound against a panel of kinases.

  • Select Kinase Panel: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Format: The screening is typically performed using in vitro radiometric or fluorescence-based assays.

  • Compound Concentration: Screen this compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. Hits are typically defined as kinases that show significant inhibition (e.g., >50%) at a given concentration.

  • Follow-up: For any identified hits, determine the IC50 value through a dose-response study to quantify the potency of the off-target interaction.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetPercent Inhibition at 1 µMPercent Inhibition at 10 µMIC50 (µM)
ER (On-target)95%99%0.005
Kinase A5%15%> 10
Kinase B60%90%0.8
Kinase C2%8%> 10

This table is a hypothetical example for illustrative purposes. Actual data would need to be generated through experimental screening.

Visualizations

On-Target vs. Off-Target Effects of this compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Taragarestrant_on This compound ER_on Estrogen Receptor (ER) Taragarestrant_on->ER_on Binds to Degradation ER Degradation ER_on->Degradation Induces Signaling_block Blocked ER Signaling Degradation->Signaling_block Tumor_inhibition Inhibition of Tumor Growth Signaling_block->Tumor_inhibition Leads to Taragarestrant_off This compound Off_target Off-Target Protein (e.g., Kinase B) Taragarestrant_off->Off_target Binds to Pathway_alteration Altered Signaling Pathway Off_target->Pathway_alteration Modulates Side_effect Potential Side Effect/ Unintended Phenotype Pathway_alteration->Side_effect Leads to

Caption: On-target vs. potential off-target signaling pathways of this compound.

Workflow for Identifying Off-Target Effects Start Start: Unexpected Phenotype Observed Dose_response Conduct Dose-Response Curve Start->Dose_response Target_engagement Confirm On-Target Engagement (e.g., CETSA) Dose_response->Target_engagement In_silico In Silico Profiling (e.g., Docking) Target_engagement->In_silico In_vitro In Vitro Screening (e.g., Kinase Panel) Target_engagement->In_vitro Cellular_profiling Cellular Profiling (e.g., Proteomics) Target_engagement->Cellular_profiling Hypothesis Formulate Hypothesis for Off-Target In_silico->Hypothesis In_vitro->Hypothesis Cellular_profiling->Hypothesis Validation Validate Off-Target (e.g., Knockdown, Rescue Experiment) Hypothesis->Validation Confirmed Off-Target Confirmed Validation->Confirmed Successful Not_confirmed Re-evaluate Hypothesis Validation->Not_confirmed Unsuccessful

Caption: Experimental workflow for identifying and validating off-target effects.

References

Optimizing Taragarestrant treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Taragarestrant treatment duration for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective estrogen receptor degrader (SERD).[1][2][3] It functions by binding to the estrogen receptor-alpha (ERα) and inducing its degradation through the proteasomal pathway.[2][4] This reduction in ERα levels disrupts downstream signaling, inhibiting the proliferation of ER-positive cancer cells. Unlike therapies that only block receptor activation, this compound actively removes the ERα protein from the cancer cells.

Q2: How does this compound differ from other endocrine therapies like SERMs or aromatase inhibitors?

A2: Selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs) can be limited by the development of drug resistance over time. This compound's mechanism of inducing receptor degradation offers a therapeutic approach for endocrine-resistant cancers, including those with ESR1 mutations that are often resistant to other endocrine therapies.

Q3: What is the recommended starting point for determining the optimal treatment duration in vitro?

A3: The optimal duration is highly dependent on the cell line's doubling time and intrinsic sensitivity. A good starting point is a time-course experiment ranging from 24 to 72 hours. Based on preclinical data for similar compounds, an EC50 for ERα expression inhibition in MCF-7 cells was calculated at 48 hours. Long-term exposure (e.g., 10 days) at non-lethal doses may also be relevant for modeling clinical scenarios and understanding adaptive resistance.

Q4: Does this compound cross the blood-brain barrier?

A4: Based on preclinical models of similar oral SERDs, this compound is capable of crossing the blood-brain barrier, making it a candidate for investigating efficacy in central nervous system metastases.

Experimental Design & Protocols

Protocol: Determining Optimal Treatment Duration via Time-Course and Dose-Response Assays

This protocol outlines a method to determine the optimal in vitro treatment duration of this compound on ER-positive breast cancer cell lines (e.g., MCF-7).

1. Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)
  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • 96-well and 6-well tissue culture plates
  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
  • Reagents for protein analysis (e.g., RIPA buffer, protease/phosphatase inhibitors, antibodies for ERα and a loading control like β-actin)

2. Phase 1: Initial Dose-Response Curve (72h)

  • Day 1: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
  • Day 2: Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO). Replace the medium in the wells with the drug dilutions.
  • Day 5: After 72 hours of incubation, perform a cell viability assay according to the manufacturer's protocol to determine the IC50 (concentration that inhibits 50% of cell growth).

3. Phase 2: Time-Course Experiment

  • Day 1: Seed MCF-7 cells in multiple 96-well plates (for viability) and 6-well plates (for protein analysis) at appropriate densities to prevent confluence over the longest time point.
  • Day 2: Treat cells with this compound at two concentrations: the approximate IC50 determined in Phase 1, and a concentration 5-10 fold higher.
  • Days 3-6: At designated time points (e.g., 24h, 48h, 72h, 96h), perform the following:
  • Viability: Measure cell viability in the 96-well plates.
  • Protein Analysis: Harvest cells from the 6-well plates. Lyse the cells, quantify total protein, and perform Western blotting to assess ERα protein levels relative to the loading control.

4. Data Analysis:

  • Plot cell viability against time for each concentration.
  • Quantify ERα band intensity from Western blots and normalize to the loading control. Plot normalized ERα levels against time.
  • The optimal duration is the earliest time point that shows significant cell viability reduction and maximal ERα degradation.

Data Presentation

Table 1: Hypothetical Viability Data for this compound Time-Course Experiment in MCF-7 Cells

Treatment DurationVehicle Control (% Viability)This compound at IC50 (10 nM) (% Viability)This compound at 10x IC50 (100 nM) (% Viability)
24h 100%85%70%
48h 100%60%45%
72h 100%52%35%
96h 100%55%38%

Table 2: Hypothetical Normalized ERα Protein Levels from Western Blot Analysis

Treatment DurationVehicle Control (Normalized ERα)This compound at IC50 (10 nM) (Normalized ERα)This compound at 10x IC50 (100 nM) (Normalized ERα)
24h 1.000.450.20
48h 1.000.150.05
72h 1.000.12<0.05
96h 1.000.18 (potential rebound)0.10 (potential rebound)

Note: The data above are for illustrative purposes only.

Visualizations

Taragarestrant_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization Proteasome Proteasome ER_inactive->Proteasome Ubiquitination ERE Estrogen Response Element ER_active->ERE Binds cluster_2 cluster_2 This compound This compound This compound->ER_inactive Binds Degradation Degradation Proteasome->Degradation Block Transcription Blocked Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription

Caption: this compound binds to ERα, leading to its degradation and blocking downstream gene transcription.

Optimization_Workflow start Start: Select ER+ Cell Line dose_response 1. Initial Dose-Response Assay (e.g., 72h) Determine approximate IC50. start->dose_response time_course 2. Time-Course Experiment Treat with IC50 and 10x IC50 concentrations. dose_response->time_course endpoints 3. Measure Endpoints at 24, 48, 72, 96h time_course->endpoints viability Cell Viability Assay (e.g., MTT) endpoints->viability Assay 1 western Western Blot for ERα Degradation endpoints->western Assay 2 analysis 4. Analyze Data Identify time point of maximal ERα degradation and significant viability loss. viability->analysis western->analysis optimal_duration 5. Define Optimal Duration Window (e.g., 48-72h) analysis->optimal_duration validation 6. Validate in Downstream Assays (e.g., Colony Formation, Apoptosis) optimal_duration->validation end End validation->end

Caption: Workflow for determining the optimal in vitro treatment duration for this compound.

Troubleshooting Guide

Q: My cell viability results are inconsistent between experiments. What are common causes?

A: Inconsistent viability can stem from several factors:

  • Cell Passage Number: Use cells within a consistent, low passage range, as high passage numbers can alter sensitivity.

  • Seeding Density: Ensure precise and uniform cell seeding. Edge effects in microplates can also cause variability; consider not using the outer wells.

  • Reagent Quality: Verify the stability and concentration of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.

  • Assay Timing: Perform the viability assay at the exact same incubation time point for all experiments.

Q: I am not observing significant ERα degradation after treatment. Why might this be?

A:

  • Insufficient Drug Concentration/Duration: The concentration or treatment time may be too low for the chosen cell line. Refer to your dose-response and time-course data to ensure you are using an appropriate dose and duration. Some cell lines may require longer exposure to show significant protein degradation.

  • Proteasome Inhibitor Contamination: Ensure that no buffers or media contain agents that could inhibit proteasome function, as this compound relies on the proteasome to degrade ERα.

  • Antibody Issues: Confirm your primary antibody for ERα is specific and working correctly by using appropriate positive and negative controls.

  • Lysate Preparation: Ensure complete cell lysis and use protease inhibitors in your lysis buffer to prevent protein degradation during sample preparation.

Q: The effect of this compound on cell viability seems to plateau or diminish at later time points (e.g., 96h). What does this indicate?

A: This could indicate several biological phenomena:

  • Drug Half-Life: The compound may be metabolized or degraded in the culture medium over time, reducing its effective concentration. A medium change with fresh drug could be considered for very long-term experiments.

  • Cellular Resistance: A sub-population of cells may be resistant to this compound, and these cells may begin to repopulate the culture at later time points.

  • Receptor Rebound: There might be a compensatory mechanism leading to the re-expression of ERα, which would require further investigation into the transcriptional regulation of the ESR1 gene.

References

Troubleshooting inconsistent results in Taragarestrant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Taragarestrant (TG-58b) Technical Support Center

Welcome to the technical support center for this compound (TG-58b). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of TARA-Kinase (TARK). It functions as an ATP-competitive inhibitor, binding to the kinase domain of TARK and preventing the phosphorylation of its downstream target, STAT3. This leads to the suppression of STAT3-mediated gene transcription.

Q2: How should this compound be stored and reconstituted?

For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. To reconstitute, use DMSO to prepare a stock solution (e.g., 10 mM). The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended concentration range for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific system.

Q4: Is this compound light-sensitive?

This compound exhibits moderate light sensitivity. It is recommended to handle the compound in low-light conditions and store stock solutions in amber vials or tubes wrapped in foil.

Troubleshooting Inconsistent Results

Issue 1: High variability in cell viability assay results.

Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, CellTiter-Glo) when treating with this compound. What are the potential causes and solutions?

A: High variability can stem from several factors. Below is a summary of potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed cells in a consistent volume. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is consistent and ideally below 0.1%.
Drug Solubility Issues This compound may precipitate at high concentrations in aqueous media. Visually inspect the media for any precipitate after adding the drug. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent like Pluronic F-68.
Incubation Time Ensure consistent incubation times for both drug treatment and assay reagent addition across all plates and experiments.
Plate Reader Settings Use optimal wavelength and sensitivity settings for your specific assay. Ensure the plate is read promptly after the incubation period.

Example of Inconsistent vs. Consistent Data

Data Quality Concentration (nM) % Viability (Mean ± SD) Coefficient of Variation (%)
Inconsistent 10065 ± 15.223.4
Consistent 10068 ± 3.55.1
Issue 2: No significant decrease in STAT3 phosphorylation after this compound treatment.

Q: We are not observing the expected decrease in phospho-STAT3 (p-STAT3) levels via Western Blot after treating our cells with this compound. What could be the issue?

A: This could be related to the drug's activity, the experimental protocol, or the cellular model.

Troubleshooting Workflow

G start Start: No p-STAT3 decrease check_drug Verify Drug Activity & Concentration start->check_drug check_protocol Review Western Blot Protocol start->check_protocol check_model Assess Cellular Model start->check_model sol_drug1 Use fresh drug aliquot check_drug->sol_drug1 sol_drug2 Confirm IC50 in your cell line check_drug->sol_drug2 sol_protocol1 Optimize lysis buffer & antibody check_protocol->sol_protocol1 sol_protocol2 Include positive/negative controls check_protocol->sol_protocol2 sol_model1 Confirm TARK expression check_model->sol_model1 sol_model2 Check for compensatory pathways check_model->sol_model2 end End: p-STAT3 decrease observed sol_drug1->end sol_drug2->end sol_protocol1->end sol_protocol2->end sol_model1->end sol_model2->end

Caption: Troubleshooting logic for p-STAT3 Western Blot.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3
  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Signaling Pathway

The following diagram illustrates the TARK-STAT3 signaling pathway and the inhibitory effect of this compound.

TARK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TARK TARA-Kinase (TARK) Receptor->TARK Activates STAT3 STAT3 TARK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (e.g., BCL-2, MYC) DNA->Gene_Expression Promotes Transcription This compound This compound This compound->TARK Inhibits

Caption: TARK-STAT3 signaling pathway inhibited by this compound.

Technical Support Center: Enhancing the In Vivo Stability of Taragarestrant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taragarestrant (D-0502). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the in vivo stability of this potent, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide: In Vivo Stability Experiments

This section addresses common issues encountered during in vivo studies with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting & Optimization
High inter-individual variability in plasma concentrations 1. First-pass metabolism: Extensive metabolism in the gut wall or liver before reaching systemic circulation. This compound's structural similarity to other SERDs suggests potential metabolism by cytochrome P450 enzymes, particularly CYP3A4.[3] 2. Food effects: Concomitant food intake can alter gastric emptying time and splanchnic blood flow, affecting drug absorption and metabolism. 3. Gastrointestinal instability: Potential degradation in the acidic environment of the stomach or enzymatic degradation in the intestine.1. Co-administration with a CYP3A4 inhibitor: In preclinical models, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes only. 2. Standardize feeding schedule: Ensure consistent fasting or feeding protocols across all study animals to minimize variability. 3. Formulation strategies: Consider enteric-coated formulations to protect this compound from gastric acid. Lipid-based formulations can enhance absorption and potentially reduce gut wall metabolism.
Lower than expected oral bioavailability 1. Poor aqueous solubility: Limited dissolution in the gastrointestinal fluids. 2. Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump the drug back into the intestinal lumen. 3. Rapid metabolism: As mentioned, rapid first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation.1. Formulation enhancement: Utilize solubility-enhancing formulations such as amorphous solid dispersions, lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or micronization to increase the surface area for dissolution. 2. Co-administration with a P-gp inhibitor: In preclinical studies, using a P-gp inhibitor (e.g., verapamil) can help assess the role of efflux transporters. 3. Structural modification (medicinal chemistry approach): If feasible in your research context, minor structural modifications could be explored to block metabolically labile sites without affecting pharmacological activity.
Rapid clearance and short half-life in vivo 1. Extensive hepatic metabolism: Rapid conversion to inactive metabolites by liver enzymes (e.g., CYP450s). 2. Renal clearance: The compound or its metabolites may be rapidly excreted by the kidneys.1. Formulation for sustained release: Develop and test sustained-release formulations to maintain therapeutic plasma concentrations for a longer duration. 2. PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from metabolic enzymes. 3. Identify and block metabolic "hotspots": Through metabolite identification studies, determine the primary sites of metabolism on the this compound molecule. This information can guide the design of more stable analogs.
Formation of unexpected metabolites 1. Activity of multiple metabolic enzymes: Involvement of various CYP450 isoforms or other enzymes like UGTs (UDP-glucuronosyltransferases) leading to a complex metabolite profile. 2. Gut microbiota metabolism: Intestinal bacteria can perform metabolic transformations before the drug is absorbed.1. In vitro metabolism studies: Use human liver microsomes and specific CYP450 isoform inhibitors to identify the key enzymes responsible for this compound metabolism. 2. Studies in germ-free animals: Comparing pharmacokinetic profiles in germ-free versus conventional animals can elucidate the contribution of the gut microbiota.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo stability of this compound?

A1: While specific quantitative pharmacokinetic parameters such as half-life and clearance from human trials are not yet fully published in peer-reviewed literature, preclinical data and Phase I clinical trial (NCT03471663) abstracts indicate that this compound (D-0502) exhibits favorable pharmacokinetic profiles suitable for clinical development, with a dose-proportional increase in exposure.[4] This suggests a degree of in vivo stability that warrants its ongoing investigation in Phase III trials.[5]

Q2: What are the likely metabolic pathways for this compound?

A2: this compound is structurally similar to another oral SERD, AZD9496. For AZD9496, the dominant P450 isoform responsible for its clearance in humans is CYP3A4. Therefore, it is highly probable that this compound also undergoes significant metabolism by CYP3A4. Its acrylic acid moiety may also be susceptible to hydrolysis or conjugation reactions.

Q3: What formulation strategies can be employed to enhance the in vivo stability and bioavailability of this compound?

A3: Several formulation strategies can be explored:

  • Lipid-Based Formulations (e.g., SEDDS): These can improve solubility and absorption, and may also protect the drug from enzymatic degradation in the gut.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and oral bioavailability.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, modify its pharmacokinetic profile, and potentially improve its therapeutic index.

  • Enteric Coatings: To protect against degradation in the acidic environment of the stomach, an enteric coating that dissolves only in the higher pH of the small intestine can be applied.

Q4: How can I assess the in vivo stability of this compound in my animal model?

A4: A standard approach is to conduct a pharmacokinetic study. This involves administering a defined dose of this compound to the animals (e.g., rats or mice) and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method like LC-MS/MS. The resulting data are used to calculate key pharmacokinetic parameters that reflect in vivo stability, such as half-life (t½), clearance (CL), and area under the curve (AUC).

Data Presentation

The following table summarizes publicly available pharmacokinetic data for several oral SERDs to provide a comparative context for researchers working with this compound. As specific data for this compound becomes available, this table can be updated.

Table 1: Comparative Pharmacokinetic Parameters of Selected Oral SERDs

Drug Therapeutic Dose Range (mg) Tmax (hours) Half-life (t½) (hours) Oral Bioavailability (F%) Key Metabolic Enzymes
Elacestrant 400~1.6 - 4.5~27 - 42Not ReportedCYP3A4, CYP2A6, CYP2C9
Camizestrant 25 - 450~2 - 4~11 - 13~40% (predicted)Not Reported
Giredestrant 10 - 250~1.75 - 3.13~26 - 43Not ReportedNot Reported
Imlunestrant 200 - 1200~4~25 - 30~10%Not Reported
This compound (D-0502) Dose escalation studiedDose-proportional exposure observedNot ReportedFavorable profile reportedLikely CYP3A4 (inferred)

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats or mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats or CD-1 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study with free access to food and water.

  • Dosing: Fast animals overnight (with access to water) before dosing. Administer a single oral dose of this compound via gavage at a predetermined concentration (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) via a suitable route (e.g., tail vein, saphenous vein) at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of this compound in plasma from different species (e.g., mouse, rat, human) to assess potential enzymatic degradation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (from the species of interest, e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile with an internal standard for protein precipitation

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Plasma Preparation: Thaw frozen plasma at room temperature and centrifuge to remove any precipitates.

  • Incubation Mixture Preparation: In a 96-well plate, add plasma. Pre-warm the plate to 37°C.

  • Initiate Reaction: Spike this compound stock solution into the plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to precipitate the plasma proteins and stop the enzymatic reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. Determine the in vitro half-life (t½) from the degradation curve.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Stability Assessment cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Plasma Stability dosing Oral Administration of this compound blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis_vivo LC-MS/MS Analysis plasma_prep->lcms_analysis_vivo pk_analysis Pharmacokinetic Analysis (t½, CL, AUC) lcms_analysis_vivo->pk_analysis formulation Formulation Strategy (e.g., SEDDS, Solid Dispersion) pk_analysis->formulation Inform Optimization incubation Incubation with Plasma at 37°C sampling_vitro Aliquoting at Time Points incubation->sampling_vitro termination Protein Precipitation sampling_vitro->termination lcms_analysis_vitro LC-MS/MS Analysis termination->lcms_analysis_vitro stability_analysis Half-life Calculation lcms_analysis_vitro->stability_analysis stability_analysis->formulation Guide Formulation Choice formulation->dosing Enhance Bioavailability

Caption: Workflow for assessing and improving the in vivo stability of this compound.

signaling_pathway Potential Metabolic Pathways of this compound cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) This compound This compound (Oral) Absorbed Absorbed Drug This compound->Absorbed Absorption Gut_Metabolism Gut Wall Metabolism (CYP3A4) This compound->Gut_Metabolism First-Pass Efflux P-gp Efflux This compound->Efflux Excretion Excretion Absorbed->Excretion Renal Clearance Hepatic_Metabolism Hepatic Metabolism (Phase I: CYP3A4) (Phase II: UGTs) Absorbed->Hepatic_Metabolism Metabolites Inactive Metabolites Metabolites->Excretion Gut_Metabolism->Metabolites Efflux->this compound Pumped back Hepatic_Metabolism->Metabolites

Caption: Putative metabolic fate of orally administered this compound.

References

Technical Support Center: Addressing Potential Taragarestrant Resistance in Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Taragarestrant in cell line models. As this compound is a novel selective estrogen receptor degrader (SERD), specific data on acquired resistance in vitro is emerging. The guidance provided here is based on established principles of endocrine resistance in breast cancer and data from other SERDs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, nonsteroidal selective estrogen receptor degrader (SERD)[1]. It specifically binds to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein[1]. This action blocks ER-mediated signaling pathways, thereby inhibiting the growth and survival of ER-expressing cancer cells[1].

Q2: My ER-positive breast cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?

Reduced sensitivity to this compound, an orally active and selective estrogen receptor degrader (SERD)[2][3], can arise from several factors. These include, but are not limited to:

  • Development of acquired resistance: Prolonged exposure to the drug can lead to the selection of a resistant cell population.

  • Intrinsic resistance: The cell line may possess inherent characteristics that make it less sensitive to this compound.

  • Experimental variability: Inconsistent experimental conditions, such as cell passage number, seeding density, or drug concentration, can affect results.

Q3: What are the known mechanisms of resistance to SERDs like this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to SERDs in general can be mediated by:

  • Mutations in the Estrogen Receptor Gene (ESR1): These mutations can lead to a constitutively active ER that no longer requires estrogen for its function.

  • Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to promote growth and survival, bypassing the need for ER signaling. Common examples include the PI3K/AKT/mTOR and MAPK/ERK pathways.

  • Altered Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the drug.

Q4: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of resistance involves demonstrating a statistically significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. This is typically determined through a dose-response cell viability assay.

Troubleshooting Guide

Problem 1: Increased IC50 of this compound in my cell line.

Possible Cause 1: Acquired Resistance

  • Troubleshooting Steps:

    • Confirm IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the IC50 of this compound in your cell line and compare it to the parental line. A significant fold-change indicates acquired resistance.

    • Investigate ESR1 Mutations: Sequence the ligand-binding domain of the ESR1 gene in both parental and resistant cells to identify potential mutations.

    • Assess Bypass Pathway Activation: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-ERK). Increased basal activation in the resistant line is a common finding.

Possible Cause 2: Experimental Artifact

  • Troubleshooting Steps:

    • Verify Cell Line Authenticity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.

    • Standardize Experimental Conditions: Ensure consistency in cell passage number, seeding density, and treatment duration.

    • Check Drug Integrity: Confirm the concentration and stability of your this compound stock solution.

Problem 2: My cells show initial sensitivity to this compound, but then resume proliferation.

Possible Cause: Clonal Selection of Resistant Cells

  • Troubleshooting Steps:

    • Monitor Cell Morphology: Observe for any changes in cell morphology that might indicate the emergence of a new cell population.

    • Isolate and Characterize Resistant Clones: Use limiting dilution or single-cell sorting to isolate resistant clones and characterize their sensitivity to this compound and their molecular profiles.

Quantitative Data Summary

While specific IC50 values for this compound-resistant cell lines are not yet published, the following table provides a hypothetical example of what might be observed.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change
MCF-7 1.54530
T47D 2.06030
ZR-75-1 1.85430

Note: The IC50 values for parental lines are illustrative and based on the expected nanomolar potency of next-generation SERDs. The resistant IC50 and fold change are hypothetical to demonstrate the expected magnitude of resistance.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous dose escalation.

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration for several passages to ensure stability of the resistant phenotype.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the level of resistance by re-evaluating the IC50.

Protocol 2: Western Blot Analysis of ER Pathway and Bypass Signaling
  • Cell Lysis: Lyse parental and resistant cells (with and without this compound treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against ERα, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Sanger Sequencing of the ESR1 Ligand-Binding Domain
  • DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the ligand-binding domain of the ESR1 gene using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye Terminator kit.

  • Sequence Analysis: Run the sequencing products on a capillary electrophoresis-based genetic analyzer and analyze the sequence data for mutations using appropriate software.

Visualizations

Taragarestrant_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds This compound This compound This compound->ER Binds & Induces Degradation GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Activates

This compound Mechanism of Action.

Resistance_Workflow start Reduced Sensitivity to this compound Observed confirm_ic50 Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 investigate_mechanisms Investigate Potential Mechanisms confirm_ic50->investigate_mechanisms esr1_seq ESR1 Sequencing investigate_mechanisms->esr1_seq bypass_wb Bypass Pathway Western Blot (p-AKT, p-ERK) investigate_mechanisms->bypass_wb other_mech Consider Other Mechanisms (e.g., Drug Efflux) investigate_mechanisms->other_mech mutation_found ESR1 Mutation Identified esr1_seq->mutation_found pathway_active Bypass Pathway Activated bypass_wb->pathway_active no_change No Obvious Mechanism Identified other_mech->no_change

Troubleshooting workflow for this compound resistance.

Bypass_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Inhibits Proliferation Cell Proliferation & Survival ER->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activates

Bypass signaling pathways in endocrine resistance.

References

Technical Support Center: Taragarestrant Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful delivery of Taragarestrant in animal models of ER+ breast cancer.

I. Troubleshooting Guides

This section addresses common issues encountered during the formulation, administration, and in vivo evaluation of this compound.

1. Formulation and Administration by Oral Gavage

Issue: Poor Solubility and Inconsistent Formulation

  • Question: My this compound formulation appears cloudy or precipitates out of solution. How can I improve its solubility for oral gavage?

  • Answer: this compound is a hydrophobic compound. For consistent oral administration, it is crucial to use an appropriate vehicle. While specific formulation details for this compound are not publicly available, common vehicles for hydrophobic drugs in preclinical studies include:

    • Oil-based vehicles: Corn oil or peanut oil can be effective for highly hydrophobic molecules.[1][2]

    • Aqueous suspensions/solutions with solubilizing agents: A combination of agents is often used to create a stable formulation. A common vehicle for oral administration of test compounds to mice is a mixture of 5% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 400 (PEG400), and 55% saline.[3] Other options include aqueous solutions containing carboxymethyl cellulose (CMC) and polysorbate-80 (Tween 80).[1][2]

    Protocol for a General Vehicle Preparation:

    • Dissolve the required amount of this compound in a minimal amount of DMSO.

    • Add PEG400 and vortex thoroughly.

    • Slowly add the saline or aqueous vehicle while continuously mixing to form a stable suspension or solution.

    • Visually inspect the formulation for any precipitation before each administration.

Issue: Animal Stress and Injury During Oral Gavage

  • Question: I am observing signs of stress (e.g., struggling, vocalization) in my mice during oral gavage, and I'm concerned about esophageal injury. What can I do to refine my technique?

  • Answer: Oral gavage can be a stressful procedure for rodents and can lead to complications if not performed correctly. Here are some refinement techniques:

    • Proper Restraint: Ensure firm but gentle restraint to minimize animal movement.

    • Correct Needle Size and Type: Use a flexible gavage tube or a stainless-steel gavage needle with a ball tip appropriate for the size of the animal to prevent tissue damage.

    • Sucrose-Coated Needle: Pre-coating the gavage needle with a sucrose solution can pacify the mice, reduce stress, and decrease the time to passage.

    • Anesthesia: Brief isoflurane anesthesia can be used to minimize stress and movement during the procedure. However, it's important to consider the potential impact of the anesthetic on the experimental outcomes.

    • Habituation: Acclimatize the animals to handling and restraint for several days before starting the gavage procedure.

Issue: Inconsistent Dosing and High Variability in Results

  • Question: I'm seeing high variability in tumor growth inhibition between animals in the same treatment group. Could this be related to inconsistent dosing?

  • Answer: Yes, inconsistent dosing is a common cause of variability in in vivo studies. Here’s how to troubleshoot:

    • Ensure Homogeneous Formulation: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling of the compound.

    • Accurate Volume Administration: Use appropriately sized syringes and ensure the full dose is delivered.

    • Minimize Regurgitation: Observe the animal for a short period after gavage to ensure the dose is not regurgitated. If this occurs frequently, refine your gavage technique or consider alternative delivery methods.

    • Fasting: Fasting the animals for a few hours before dosing can help standardize stomach content, but this should be done cautiously and with veterinary consultation to avoid dehydration and stress.

2. In Vivo Efficacy and Pharmacokinetics

Issue: Lack of Expected Anti-Tumor Efficacy

  • Question: this compound is not showing the expected tumor growth inhibition in my xenograft model. What are the potential reasons?

  • Answer: Several factors could contribute to a lack of efficacy:

    • Suboptimal Dosing: The dose of this compound may be too low. While specific dose-response data for this compound in various models is limited in public literature, other oral SERDs have been tested at doses ranging from 5 mg/kg to 10 mg/kg in mouse xenograft models. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.

    • Poor Bioavailability: Even with a proper formulation, the oral bioavailability of the compound might be low in your specific animal strain. It is important to ensure the formulation is optimized for absorption.

    • Tumor Model Resistance: The specific ER+ breast cancer cell line or patient-derived xenograft (PDX) model you are using may have intrinsic or acquired resistance mechanisms to SERDs.

    • Inconsistent Drug Exposure: High variability in dosing can lead to some animals receiving a sub-therapeutic dose.

Issue: Difficulty Interpreting Pharmacokinetic (PK) Data

  • Question: I have collected plasma samples for PK analysis, but I'm not sure what to expect for this compound's profile in mice or rats.

  • Answer: While specific PK parameters for this compound in preclinical models are not extensively published, here is a general overview of what to consider when analyzing PK data for an oral SERD. The table below provides a template for the kind of data you would aim to collect and compare.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive the growth of ER-positive breast cancer cells.

Q2: In which animal models has this compound been shown to be effective? A2: this compound has demonstrated potent anti-tumor activity in various ER+ breast cancer cell line xenograft models.

Q3: What is a typical dosing frequency for this compound in animal studies? A3: Most oral anti-cancer agents in preclinical models are administered once daily (QD). This is a common starting point for efficacy studies with new compounds.

Q4: Should I be concerned about the stability of my this compound formulation? A4: Yes, the stability of the formulation is critical for consistent dosing. It is recommended to prepare the formulation fresh daily. If storage is necessary, stability should be validated under the specific storage conditions (e.g., temperature, light exposure).

Q5: Are there any known toxicities associated with this compound in animal models? A5: Publicly available information on specific toxicities of this compound in animal models is limited. As with any experimental compound, it is essential to monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

III. Data Presentation

Table 1: Representative Pharmacokinetic Parameters of an Oral SERD in Rodents (Template)

ParameterMouseRat
Dose (mg/kg, p.o.) [Insert Data][Insert Data]
Cmax (ng/mL) [Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data]
AUC (ng*h/mL) [Insert Data][Insert Data]
Half-life (t½) (h) [Insert Data][Insert Data]
Oral Bioavailability (%) [Insert Data][Insert Data]

Note: This table is a template. Researchers should populate it with their own experimental data.

IV. Experimental Protocols

Protocol 1: General Procedure for Evaluating the Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model

  • Cell Culture: Culture a suitable ER+ breast cancer cell line (e.g., MCF-7) under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture of medium and Matrigel).

    • Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of female immunodeficient mice (e.g., nude or NSG mice).

    • Supplement mice with estrogen (e.g., via a slow-release pellet) if the cell line requires it for initial tumor growth.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation and the vehicle control as described in the troubleshooting guide.

    • Administer this compound or vehicle daily by oral gavage at the desired dose.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • Euthanize the animals when tumors in the control group reach the maximum allowed size, or at a predetermined study endpoint.

    • Excise tumors for downstream analysis (e.g., pharmacodynamic marker analysis).

V. Mandatory Visualizations

Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates to Degradation ER Degradation ER->Degradation Induces This compound This compound This compound->ER Binds to ERE Estrogen Response Element Nucleus->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to Degradation->Cell_Growth Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Analysis Analysis Formulation Prepare this compound Formulation Dosing Daily Oral Gavage Formulation->Dosing Animal_Model Establish Xenograft Model Randomization Randomize Animals Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumors & Tissues Endpoint->Data_Collection Analysis Analyze Efficacy & PD Markers Data_Collection->Analysis

Caption: Workflow for in vivo efficacy studies.

References

Technical Support Center: Taragarestrant Dosage Refinement and Toxicity Management

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taragarestrant (D-0502). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage to minimize toxicity while maintaining efficacy in preclinical and clinical research settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as D-0502) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to specifically target and bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[1] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1]

Q2: What are the known toxicities associated with this compound from clinical trials?

In a Phase 1b dose-expansion study (NCT03471663) where patients received a 400 mg once-daily (QD) dose, treatment-related adverse events (TRAEs) were reported in 95.0% of patients. The majority of these were Grade 1-2 in severity. Notably, no Grade 4 or 5 TRAEs were observed. The incidence of serious adverse events (SAEs) was 6.7%.

Q3: What is the recommended dose of this compound based on clinical studies?

The Phase 1b dose-expansion study evaluated a dose of 400 mg once daily (QD). At this dosage, this compound monotherapy demonstrated promising antitumor activity and a tolerable toxicity profile in female patients with ER+ and HER2- locally advanced or metastatic breast cancer. This dose showed a clinical benefit rate (CBR) of 47.1% and a median progression-free survival (PFS) of 5.6 months.

Q4: What are the common class-related side effects of oral SERDs?

Oral SERDs as a class are generally well-tolerated. The most frequently reported side effects are typically Grade 1-2 and include nausea, fatigue, and diarrhea. Other common adverse events associated with endocrine therapies, such as arthralgia (joint pain) and hot flushes, have also been observed with some oral SERDs.

Troubleshooting Guides

Issue 1: Observing unexpected or high levels of cytotoxicity in in vitro experiments.

Possible Cause 1: Compound-Related Artifacts

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based cytotoxicity assays (e.g., MTT, resazurin).

    • Troubleshooting: Run a cell-free control with this compound at the highest concentration to be tested along with the assay reagents. A significant signal in the absence of cells indicates direct interference.

  • Redox Activity: The compound may directly reduce or oxidize assay reagents, leading to false signals.

    • Troubleshooting: Test this compound in a cell-free system with the redox-based assay reagent. A change in the reagent's color or fluorescence indicates direct chemical interaction.

Possible Cause 2: Experimental Conditions

  • High Cell Density: Too many cells can lead to a high background signal.

    • Troubleshooting: Perform a cell titration experiment to determine the optimal cell seeding density for your assay.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.

    • Troubleshooting: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.

Issue 2: Difficulty in establishing a therapeutic window due to overlapping efficacy and toxicity dose-responses.

Possible Cause: On-Target vs. Off-Target Effects

  • It is crucial to distinguish between toxicity caused by the intended ER degradation mechanism (on-target) and unintended interactions with other cellular components (off-target).

    • Troubleshooting Workflow:

      • Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the estrogen receptor in your cellular model at the concentrations tested.

      • Assess Off-Target Effects:

        • Cardiotoxicity Screening: Given that some SERDs have shown cardiotoxicity, it is prudent to assess this potential off-target effect. Utilize in vitro models such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate changes in beating rate, contractility, and electrophysiology upon this compound treatment.

        • Broad Kinase Profiling: A broad panel of kinase activity assays can help identify any unintended inhibitory effects on other signaling pathways.

Quantitative Data Summary

Table 1: Preliminary Efficacy of this compound (400 mg QD) in ER+/HER2- Advanced or Metastatic Breast Cancer (Phase 1b Dose-Expansion Stage)

Efficacy EndpointResult
Clinical Benefit Rate (CBR)47.1%
Median Progression-Free Survival (PFS)5.6 months

Table 2: Overview of Treatment-Related Adverse Events (TRAEs) for this compound (400 mg QD) (Phase 1b Dose-Expansion Stage)

Adverse Event CategoryIncidenceDetails
Any Treatment-Related Adverse Event95.0%Majority were Grade 1-2
Grade 4 or 5 TRAEs0%None reported
Serious Adverse Events (SAEs)6.7%-

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT)
  • Cell Plating: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of desired concentrations.

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with either vehicle or this compound at the desired concentration and incubate to allow for compound entry and binding.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Protein: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble estrogen receptor using a method such as Western blotting or an ELISA-based approach.

  • Data Analysis: Plot the amount of soluble ER against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

Taragarestrant_Signaling_Pathway This compound Mechanism of Action This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER_Degradation ER Degradation ER->ER_Degradation Induces ER_Signaling ER-Mediated Signaling ER_Degradation->ER_Signaling Prevents Cell_Growth Inhibition of Cell Growth and Survival ER_Signaling->Cell_Growth Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting High In Vitro Toxicity Start High In Vitro Toxicity Observed Check_Artifacts Check for Assay Artifacts (Optical/Redox) Start->Check_Artifacts Artifacts_Present Artifacts Present Check_Artifacts->Artifacts_Present Yes Artifacts_Absent Artifacts Absent Check_Artifacts->Artifacts_Absent No Optimize_Assay Optimize Assay Conditions (Cell-free controls, alternative assays) Artifacts_Present->Optimize_Assay Assess_Target_Engagement Assess On-Target vs. Off-Target Effects Artifacts_Absent->Assess_Target_Engagement CETSA Perform CETSA Assess_Target_Engagement->CETSA Off_Target_Screening Perform Off-Target Screening (e.g., Cardiotoxicity, Kinase Panel) Assess_Target_Engagement->Off_Target_Screening Refine_Dosage Refine Dosage Based on On-Target Efficacy and Off-Target Toxicity Profile CETSA->Refine_Dosage Off_Target_Screening->Refine_Dosage

Caption: Workflow for troubleshooting unexpected in vitro toxicity.

References

Managing confounding variables in Taragarestrant research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage confounding variables in experiments involving Taragarestrant (Giredestrant, GDC-9545).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). Its mechanism of action involves specifically targeting and binding to the estrogen receptor (ER). This binding induces a conformational change that leads to the degradation of the ER protein via the proteasome pathway.[1] By eliminating the ER protein, this compound effectively blocks ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.

Diagram: this compound Mechanism of Action

Taragarestrant_MoA cluster_cell Tumor Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Proteasome Proteasome ER->Proteasome Targets for Degradation This compound This compound This compound->ER Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates Degradation Degraded ER Proteasome->Degradation

References

Ensuring reproducibility in Taragarestrant-based studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in studies involving Taragarestrant. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as D-0502) is an orally available, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to specifically target and bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[1] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1] this compound has shown potent activity in various ER+ breast cancer cell lines and xenograft models.[2][3]

Q2: Which cell lines are recommended for studying this compound's effects?

A2: ER-positive (ER+) breast cancer cell lines are the most relevant for studying this compound. Commonly used and responsive cell lines include MCF7, T47D, CAMA-1, BT474, ZR-75-1, and MDA-MB-361. It is crucial to confirm the ERα expression status of your chosen cell line by Western blot or qPCR before initiating experiments.

Q3: What are the key in vitro assays to assess this compound's activity?

A3: The primary in vitro assays for characterizing this compound include:

  • ERα Degradation Assay: Typically measured by Western blotting to quantify the reduction in ERα protein levels following treatment.

  • Cell Proliferation/Viability Assays: To determine the anti-proliferative effect of this compound on ER+ breast cancer cells. Common assays include MTT, XTT, CellTiter-Glo®, and SRB assays.

  • ERα Binding Assays: To confirm direct engagement of this compound with the ERα protein. This can be assessed using techniques like fluorescent polarization assays.

  • Downstream Signaling Pathway Analysis: To investigate the impact of this compound on ER-regulated gene expression (e.g., via qPCR) or protein expression.

Troubleshooting Guides

Western Blot for ERα Degradation
Issue ID Problem Potential Causes Recommended Solutions
WB-ER-01 No or weak ERα degradation observed 1. Cell line has low or no ERα expression. 2. Suboptimal concentration of this compound. 3. Incorrect incubation time. 4. Compound instability or poor solubility. 5. Inefficient protein extraction. 1. Confirm ERα expression in your cell line using a validated positive control cell line. 2. Perform a dose-response experiment with a wide concentration range of this compound. 3. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal degradation time. 4. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. 5. Use a lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis.
WB-ER-02 High background or non-specific bands 1. Inadequate blocking of the membrane. 2. Primary antibody concentration is too high. 3. Secondary antibody is non-specific or at too high a concentration. 4. Insufficient washing. 1. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature or overnight at 4°C). 2. Titrate the primary antibody to determine the optimal dilution. 3. Use a high-quality, species-specific secondary antibody and optimize its concentration. 4. Increase the number and duration of washes with TBST.
WB-ER-03 Multiple bands or unexpected band size for ERα 1. Protein degradation during sample preparation. 2. Post-translational modifications of ERα. 3. Non-specific antibody binding. 1. Always use fresh samples and add protease inhibitors to your lysis buffer. 2. Consult the literature for known modifications of ERα in your cell model. 3. Use a validated, high-affinity monoclonal antibody for ERα and consider using a negative control cell lysate (ERα-negative).
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Issue ID Problem Potential Causes Recommended Solutions
CV-01 High variability between replicate wells 1. Uneven cell seeding. 2. Edge effects due to evaporation. 3. Incomplete dissolution or precipitation of this compound. 1. Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques. 2. Avoid using the outer wells of the microplate for experimental samples; fill them with sterile media or PBS instead. 3. Prepare a concentrated stock of this compound in a suitable solvent and vortex thoroughly before diluting in culture medium. Visually inspect for precipitates.
CV-02 No dose-dependent decrease in cell viability 1. Cell line is resistant to this compound. 2. Incubation time is too short. 3. Assay is not sensitive enough. 4. This compound concentration range is too low. 1. Confirm that the cell line is ER+ and responsive to other SERDs as a positive control. 2. Perform a time-course experiment (e.g., 48, 72, 96 hours) to allow for anti-proliferative effects to manifest. 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®). 4. Test a wider and higher range of this compound concentrations.
CV-03 Assay interference from this compound 1. The compound's color or chemical properties interfere with the assay's detection method (common with tetrazolium-based assays like MTT). 1. Run a cell-free control with this compound in the media to check for direct reaction with the assay reagent. 2. If interference is observed, switch to an alternative assay with a different detection principle (e.g., SRB assay for protein content or a luminescent ATP assay).

Experimental Protocols

Protocol 1: Western Blot for ERα Degradation
  • Cell Seeding and Treatment:

    • Seed ER+ breast cancer cells (e.g., MCF7) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Protocol 2: Cell Viability (CellTiter-Glo®) Assay
  • Cell Seeding:

    • Seed ER+ breast cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media and add 100 µL of media containing the different concentrations of this compound or a vehicle control.

    • Incubate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Taragarestrant_Signaling_Pathway This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to ER_alpha_bound This compound-ERα Complex ER_alpha->ER_alpha_bound Conformational_Change Conformational Change ER_alpha_bound->Conformational_Change Induces Ubiquitination Ubiquitination Conformational_Change->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Mediates ER_Signaling ER-mediated Gene Transcription Degradation->ER_Signaling Blocks Cell_Growth Inhibition of Cell Growth & Survival ER_Signaling->Cell_Growth Leads to

Caption: Mechanism of action of this compound leading to ERα degradation.

Experimental_Workflow Start Start: ER+ Cell Line Selection Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Assay_Split Treatment->Assay_Split Western_Blot Western Blot for ERα Degradation Assay_Split->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Assay_Split->Viability_Assay Analysis_WB Quantify ERα Levels (vs. Loading Control) Western_Blot->Analysis_WB Analysis_Via Calculate % Viability & Determine IC50 Viability_Assay->Analysis_Via Data_Integration Correlate Degradation with Anti-proliferative Effect Analysis_WB->Data_Integration Analysis_Via->Data_Integration End End: Conclusion on Potency Data_Integration->End

Caption: Workflow for evaluating this compound's in vitro efficacy.

Troubleshooting_Logic Problem Inconsistent Results? Check_Reagents Check Reagent Quality & Preparation Problem->Check_Reagents Start Here Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Verify Cell Line (ERα status, passage #) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol (Dose, Time, Seeding Density) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes New_Reagents Prepare Fresh Reagents Reagents_OK->New_Reagents No Cells_OK->Check_Protocol Yes New_Cells Thaw New Vial of Cells Cells_OK->New_Cells No Optimize_Protocol Optimize Protocol Parameters Protocol_OK->Optimize_Protocol No Rerun Re-run Experiment Protocol_OK->Rerun Yes Optimize_Protocol->Rerun New_Reagents->Rerun New_Cells->Rerun

References

Validation & Comparative

A Preclinical Head-to-Head: Taragarestrant Versus Fulvestrant in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is continually evolving, with a focus on developing next-generation selective estrogen receptor degraders (SERDs) that offer improved efficacy and oral bioavailability over the established intramuscular agent, fulvestrant. This guide provides a preclinical comparison of taragarestrant (D-0502), an emerging oral SERD, and fulvestrant, the current standard-of-care SERD, in breast cancer models.

Executive Summary

This compound, developed by Inventis Bio, is an orally bioavailable SERD that has demonstrated potent preclinical antitumor activity.[1] Preclinical evidence, primarily from conference abstracts, suggests that this compound exhibits more potent antitumor activity in certain breast cancer xenograft models compared to fulvestrant. However, a comprehensive peer-reviewed dataset directly comparing the two agents remains limited. Fulvestrant, the first-in-class SERD, has a well-documented preclinical profile characterized by robust estrogen receptor (ER) degradation and tumor growth inhibition in various ER+ breast cancer models. This guide synthesizes the available preclinical data to offer a comparative overview for the research community.

Mechanism of Action: Targeting the Estrogen Receptor

Both this compound and fulvestrant are classified as selective estrogen receptor degraders (SERDs). Their primary mechanism of action involves binding to the estrogen receptor, leading to its conformational change, ubiquitination, and subsequent degradation by the proteasome. This dual action of ER antagonism and degradation effectively abrogates ER signaling, a key driver of proliferation in ER+ breast cancer.

SERD_Mechanism_of_Action Estrogen Receptor Signaling and SERD Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Degradation ER_dimer ER Dimer ER->ER_dimer Dimerization HSP90 HSP90 HSP90->ER Stabilizes SERD This compound or Fulvestrant SERD->ER Binds & Induces Conformational Change Ub Ubiquitin Ub->ER Ubiquitination ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Mechanism of SERDs in ER+ Breast Cancer Cells.

Comparative Efficacy in Preclinical Models

Direct, peer-reviewed, head-to-head comparisons of this compound and fulvestrant are not yet widely available. However, an abstract presented at the 2018 American Association for Cancer Research (AACR) Annual Meeting reported that this compound (D-0502) demonstrated more potent antitumor activity in an MCF-7 xenograft model than fulvestrant. The combination of this compound with the CDK4/6 inhibitor palbociclib was also shown to result in further tumor growth inhibition in both MCF-7 and ESR1-mutated patient-derived xenograft models.

In Vitro Efficacy

Quantitative in vitro data for a direct comparison is limited. However, based on available information for each compound, a general profile can be established.

ParameterThis compound (D-0502)FulvestrantReference Breast Cancer Cell Line
Potency Potent activity in various ER+ breast cancer cell linesIC50: 0.29 nMMCF-7[2][3]
ER Degradation Induces ER degradationInduces ER degradationMCF-7[4][5]
In Vivo Efficacy

The most direct comparative evidence comes from the aforementioned AACR abstract. While specific tumor growth inhibition (TGI) percentages were not provided in the abstract, the qualitative assessment of "more potent antitumor activity" for this compound is a key finding.

ModelThis compound (D-0502)FulvestrantKey Findings
MCF-7 Xenograft More potent antitumor activity than fulvestrantStandard SERD comparatorThis compound demonstrates superior in vivo efficacy in this model.
ESR1-mutant PDX Further tumor growth inhibition in combination with palbociclibNot directly compared in the abstractThis compound retains activity in a model of acquired resistance.

For fulvestrant, numerous studies have characterized its in vivo efficacy. For example, in MCF-7 xenograft models, fulvestrant has been shown to significantly inhibit tumor growth.

Experimental Protocols

Detailed experimental protocols for the direct comparative studies of this compound and fulvestrant are not yet publicly available. However, standard methodologies used for evaluating SERDs in preclinical models are described below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on breast cancer cell proliferation.

Protocol:

  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth medium.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound or fulvestrant. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 5-7 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 is calculated using non-linear regression analysis.

Estrogen Receptor Degradation Assay (Western Blot)

Objective: To quantify the degradation of the estrogen receptor protein following treatment with the SERDs.

Protocol:

  • Cell Treatment: ER+ breast cancer cells are seeded in 6-well plates and treated with various concentrations of this compound or fulvestrant for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry is used to quantify the intensity of the ERα band, which is then normalized to the loading control.

Experimental_Workflow General Preclinical SERD Evaluation Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Culture ER+ Breast Cancer Cell Lines (e.g., MCF-7) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay ER_Degradation_Assay ER Degradation Assay (Western Blot) Cell_Culture->ER_Degradation_Assay Xenograft_Model Establish Xenograft Models (e.g., MCF-7 in nude mice) Viability_Assay->Xenograft_Model Inform Dosing Pharmacodynamics Pharmacodynamic Analysis (e.g., ER levels in tumors) ER_Degradation_Assay->Pharmacodynamics Correlate with In Vivo Effects Drug_Administration Administer this compound (oral) or Fulvestrant (i.m.) Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Tumor_Measurement->Pharmacodynamics

Caption: A typical workflow for preclinical evaluation of SERDs.

Pharmacokinetics

A key differentiator between this compound and fulvestrant is their route of administration and pharmacokinetic (PK) profile.

ParameterThis compound (D-0502)Fulvestrant
Bioavailability Orally bioavailablePoor oral bioavailability
Administration OralIntramuscular injection
PK Profile Favorable PK profiles suitable for clinical developmentSlow absorption and long half-life after intramuscular injection

The oral bioavailability of this compound represents a significant potential advantage, offering greater convenience for patients compared to the monthly intramuscular injections of fulvestrant.

Conclusion and Future Directions

The available preclinical data, although limited in its direct comparative scope, suggests that this compound is a promising oral SERD with the potential for enhanced antitumor activity compared to fulvestrant. Its oral route of administration and efficacy in models of acquired resistance further underscore its clinical potential.

For a more definitive comparison, the full publication of head-to-head preclinical studies is eagerly awaited by the research community. Future studies should focus on providing detailed quantitative data on tumor growth inhibition, ER degradation, and the efficacy of these agents in a broader range of preclinical models, including those with different ESR1 mutations. Such data will be crucial for guiding the clinical development and potential positioning of this compound in the treatment paradigm for ER+ breast cancer.

References

Comparative Efficacy of Taragarestrant and AZD9496 in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two selective estrogen receptor degraders, Taragarestrant (D-0502) and AZD9496, reveals distinct preclinical and clinical profiles in the context of estrogen receptor-positive (ER+) breast cancer therapy. Both orally bioavailable small molecules function as selective estrogen receptor degraders (SERDs), a class of drugs that antagonize and degrade the estrogen receptor, a key driver of ER+ breast cancer growth. While structurally similar, emerging data suggests potential differences in their overall anti-tumor efficacy.

This compound, developed by InventisBio, and AZD9496, from AstraZeneca, are designed to overcome the limitations of earlier endocrine therapies, including the development of resistance.[1][2] Their primary mechanism of action involves binding to the estrogen receptor α (ERα) and inducing its proteasomal degradation, thereby blocking downstream signaling pathways that promote tumor proliferation.[3][4] Preclinical studies have demonstrated the potent activity of both compounds in various ER+ breast cancer cell lines and in vivo xenograft models.[5] Notably, one preclinical study has suggested that this compound exhibits more potent antitumor activity in a MCF-7 xenograft model as compared to AZD9496.

Quantitative Comparison of Preclinical Activity

The following tables summarize the available quantitative data for this compound and AZD9496, detailing their in vitro and in vivo preclinical efficacy. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions, warranting caution in direct comparisons.

ParameterThis compound (D-0502)AZD9496Reference
ERα Binding Affinity (IC50) 46.4 nM0.82 nM
ERα Downregulation (IC50) Data Not Available0.14 nM
ERα Antagonism (IC50) Data Not Available0.28 nM
MCF-7 Cell Proliferation (IC50/EC50) 2.07 nM (IC50)0.04 nM (EC50)

Table 1: Comparative In Vitro Activity of this compound and AZD9496. This table provides a summary of the half-maximal inhibitory/effective concentrations (IC50/EC50) for key in vitro parameters.

ModelTreatmentOutcomeReference
MCF-7 Xenograft This compound (D-0502)More potent antitumor activity than AZD9496
MCF-7 Xenograft AZD9496 (50 mg/kg)96% tumor growth inhibition
Pituitary Adenoma Xenograft (GT1-1 cells) AZD9496 (0.1 mg/kg)Over 60% inhibition of tumor volume

Table 2: Comparative In Vivo Efficacy in Xenograft Models. This table highlights the anti-tumor effects of this compound and AZD9496 in animal models of cancer.

Signaling Pathway and Mechanism of Action

Both this compound and AZD9496 exert their anti-cancer effects by disrupting the estrogen receptor signaling pathway. The binding of these SERDs to ERα leads to a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in ERα levels prevents the transcription of estrogen-responsive genes that are critical for cancer cell growth and survival.

SERD_Mechanism cluster_cell Cancer Cell SERD This compound or AZD9496 ER Estrogen Receptor α (ERα) SERD->ER Binds to Ub Ubiquitin ER->Ub Ubiquitination Nucleus Nucleus ER->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Gene Estrogen-Responsive Genes Degradation->Gene Inhibits Transcription Nucleus->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes

Figure 1: Mechanism of Action of SERDs. This diagram illustrates how this compound and AZD9496 induce the degradation of the estrogen receptor, leading to the inhibition of cancer cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are generalized protocols for the primary assays used to evaluate the efficacy of this compound and AZD9496.

ERα Binding Assay (LanthaScreen™ TR-FRET)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ERα ligand-binding domain.

ER_Binding_Assay cluster_workflow ERα Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - ERα-LBD - Fluorescent Tracer - Test Compound (this compound/AZD9496) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Measure_FRET Measure TR-FRET Signal Incubate->Measure_FRET Analyze Analyze Data: Calculate IC50 Measure_FRET->Analyze End End Analyze->End

Figure 2: ERα Binding Assay Workflow. A simplified flowchart of the LanthaScreen™ TR-FRET competitive binding assay used to determine the binding affinity of the compounds to ERα.

Protocol:

  • Reagent Preparation: Prepare a dilution series of the test compound (this compound or AZD9496) in an appropriate buffer. Prepare a solution containing the ERα ligand-binding domain (LBD) and a fluorescent tracer.

  • Incubation: Add the test compound dilutions and the ERα-LBD/tracer solution to a microplate. Incubate at room temperature to allow binding to reach equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ERα Degradation Assay (Western Blot)

This assay quantifies the amount of ERα protein in cells following treatment with a SERD.

Protocol:

  • Cell Culture and Treatment: Culture ER+ breast cancer cells (e.g., MCF-7) and treat with varying concentrations of this compound or AZD9496 for a specified time.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensity to determine the relative amount of ERα protein. Normalize to a loading control (e.g., β-actin).

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the number of viable cells in a culture after treatment with a test compound.

Protocol:

  • Cell Seeding: Seed ER+ breast cancer cells into a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a dilution series of this compound or AZD9496.

  • Incubation: Incubate the cells for a period that allows for cell division (e.g., 3-5 days).

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the signal against the compound concentration and calculate the IC50 or EC50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or AZD9496 to the mice (e.g., by oral gavage) at various doses.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., Western blot for biomarker modulation).

Clinical Development and Future Outlook

Both this compound and AZD9496 have been evaluated in Phase I clinical trials. A first-in-human study of AZD9496 (NCT02248090) in women with ER+/HER2- advanced breast cancer showed that the drug was generally well-tolerated and demonstrated preliminary anti-tumor activity. This compound is currently being evaluated in a Phase I study (NCT03471663) as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib, with a Phase III trial also initiated in China.

The development of orally bioavailable SERDs like this compound and AZD9496 represents a significant advancement in the treatment of ER+ breast cancer. Their ability to effectively degrade the estrogen receptor offers a promising strategy to overcome resistance to existing endocrine therapies. While direct comparative clinical data is not yet available, the preclinical evidence suggests that both are potent anti-cancer agents, with some data indicating a potential efficacy advantage for this compound. Further clinical investigation is necessary to fully elucidate their comparative efficacy and safety profiles and to determine their optimal place in the therapeutic landscape for ER+ breast cancer.

References

Validating Taragarestrant's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo methods to validate the target engagement of Taragarestrant (D-0502), a novel oral selective estrogen receptor degrader (SERD), benchmarked against other prominent SERDs. The information herein is intended to assist researchers in designing and interpreting preclinical and clinical studies.

This compound is an orally bioavailable SERD designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor, which induces a conformational change leading to the degradation of the receptor.[2] This action effectively blocks ER-mediated signaling pathways that drive the growth and survival of ER-expressing cancer cells.[2] Preclinical studies have indicated that this compound exhibits potent anti-tumor activity in various ER+ breast cancer cell lines and xenograft models.[3][4]

Comparative Analysis of In Vivo Target Engagement

Validating that a drug reaches and interacts with its intended target in a living organism is a critical step in drug development. For SERDs like this compound, this involves demonstrating the degradation of the estrogen receptor and the subsequent downstream effects on tumor growth. The following table summarizes key in vivo target engagement data for this compound and its comparators.

Drug Model ER Degradation Downstream Gene Modulation (e.g., Progesterone Receptor) Tumor Growth Inhibition (TGI) Reference
This compound (D-0502) MCF-7 Xenograft, ESR1-mutant PDXPotent activity reportedData not publicly availableReported to be more potent than GDC-0810, AZD9496, and fulvestrant in MCF-7 xenografts. Further tumor growth inhibition or regression when combined with palbociclib.
Fulvestrant MCF-7 XenograftDose-dependentDose-dependent decreaseSignificant TGI
Giredestrant (GDC-9545) ER+ PDX modelsSignificantSignificantDose-dependent tumor regressionNot specified in results
Elacestrant (RAD1901) MCF-7 Xenograft, PDX modelsDose-dependentDose-dependent decreaseSignificant TGI, including in models with ESR1 mutationsNot specified in results
AZD9496 MCF-7 Xenograft, ESR1-mutant PDXDose-dependentDose-dependent decrease in PR protein levelsSignificant TGI as low as 0.5 mg/kgNot specified in results

PDX: Patient-Derived Xenograft; PR: Progesterone Receptor

Key Experimental Protocols for In Vivo Target Engagement

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are outlines of common experimental protocols used to assess the target engagement of SERDs.

Tumor Xenograft Model for Efficacy and Pharmacodynamics
  • Objective: To evaluate the anti-tumor efficacy and target engagement of a SERD in an in vivo setting.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

  • Cell Lines/Tissues: Human breast cancer cell lines (e.g., MCF-7) or patient-derived xenograft (PDX) tissues expressing the estrogen receptor.

  • Procedure:

    • Cancer cells or PDX fragments are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The SERD is administered orally at various doses and schedules.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors are harvested for pharmacodynamic analysis.

  • Pharmacodynamic Analysis:

    • Western Blot: Tumor lysates are analyzed to quantify the levels of ERα protein, demonstrating degradation.

    • Immunohistochemistry (IHC): Tumor sections are stained for ERα and proliferation markers like Ki67 to visualize target degradation and anti-proliferative effects within the tumor microenvironment.

    • qRT-PCR: Expression levels of ER-regulated genes, such as the progesterone receptor (PGR), are measured to confirm the inhibition of downstream signaling.

[18F]-Fluoroestradiol (FES)-PET Imaging
  • Objective: To non-invasively visualize and quantify the occupancy of the estrogen receptor by a SERD in vivo.

  • Principle: [18F]-FES is a radiolabeled estrogen analog that binds to the ER. A reduction in its uptake in the tumor following treatment with a SERD indicates that the drug is bound to the target.

  • Procedure:

    • Tumor-bearing animals are treated with the SERD or vehicle.

    • After a specified time, [18F]-FES is injected intravenously.

    • PET imaging is performed to measure the uptake of the radiotracer in the tumor and other tissues.

  • Analysis: The percentage of ER occupancy is calculated by comparing the [18F]-FES uptake in the tumors of treated animals to that in control animals.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in validating this compound's target engagement, the following diagrams are provided.

Estrogen_Receptor_Signaling_and_Taragarestrant_Action cluster_Extracellular Extracellular Space cluster_Cell ER+ Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_Estrogen_Complex ER-Estrogen Complex ER->ER_Estrogen_Complex ER_Taragarestrant_Complex ER-Taragarestrant Complex ER->ER_Taragarestrant_Complex ER_Dimer ER Dimer ER_Estrogen_Complex->ER_Dimer Translocates & Dimerizes This compound This compound This compound->ER Binds Proteasome Proteasome ER_Taragarestrant_Complex->Proteasome Induces Degradation ER_Taragarestrant_Complex->ER_Dimer Blocks ERE Estrogen Response Element (DNA) ER_Dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Estrogen receptor signaling and this compound's mechanism of action.

InVivo_Target_Engagement_Workflow cluster_StudySetup Study Setup cluster_Treatment Treatment Phase cluster_EndpointAnalysis Endpoint Analysis cluster_PD_Methods Pharmacodynamic Methods Implantation Implant ER+ Tumor Cells/PDX in Immunocompromised Mice Tumor_Growth Allow Tumors to Reach ~150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (oral) or Vehicle Control Daily Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Harvest Harvest Tumors at Study End Monitoring->Tumor_Harvest At endpoint PD_Analysis Pharmacodynamic Analysis Tumor_Harvest->PD_Analysis Western_Blot Western Blot for ERα Degradation PD_Analysis->Western_Blot IHC IHC for ERα & Ki67 PD_Analysis->IHC qRT_PCR qRT-PCR for PGR Expression PD_Analysis->qRT_PCR

Experimental workflow for in vivo target engagement validation.

References

Mechanism of Action: A Deeper Dive into ER Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A new class of endocrine therapy, oral selective estrogen receptor degraders (SERDs), is reshaping the treatment landscape for estrogen receptor-positive (ER+), HER2-negative (HER2-) advanced or metastatic breast cancer. These agents offer a novel mechanism of action and the convenience of oral administration, overcoming limitations of the first-generation intramuscular SERD, fulvestrant.[1][2] This guide provides a head-to-head comparison of the new generation of oral SERDs, focusing on pivotal clinical trial data for elacestrant, camizestrant, imlunestrant, and giredestrant to support researchers, scientists, and drug development professionals.

Oral SERDs are designed to be pure estrogen receptor antagonists.[3] They bind to the estrogen receptor (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][3] This process reduces the total number of ERs available to drive tumor proliferation. This mechanism is distinct from other endocrine therapies like aromatase inhibitors (AIs), which block estrogen production, and selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding. A key advantage of SERDs is their activity against tumors harboring ESR1 mutations, a common mechanism of acquired resistance to AIs. These mutations lead to ligand-independent, constitutive activation of the estrogen receptor, which SERDs can effectively target and degrade.

Caption: Estrogen Receptor signaling and SERD mechanism of action.

Head-to-Head Comparison of Efficacy

The efficacy of new generation oral SERDs has been evaluated in several pivotal clinical trials. Elacestrant is the first oral SERD to receive FDA approval, based on the results of the EMERALD trial. Camizestrant, imlunestrant, and giredestrant are currently in late-stage clinical development. The primary endpoint in these trials is typically Progression-Free Survival (PFS).

Table 1: Comparison of Efficacy in Pivotal Clinical Trials

Drug (Trial) Patient Population Comparator Median PFS (Overall Population) Median PFS (ESR1-mutated Subgroup) Hazard Ratio (HR) (Overall) Hazard Ratio (HR) (ESR1-mutated)
Elacestrant (EMERALD, Phase 3) ER+/HER2- advanced/mBC, pre-treated with 1-2 lines of ET, including a CDK4/6i. Standard of Care (SOC) endocrine therapy (fulvestrant or AI). 2.8 months vs 1.9 months 3.8 months vs 1.9 months 0.70 0.55
Camizestrant (SERENA-2, Phase 2) ER+/HER2- advanced/mBC, post-menopausal, progressed on prior ET. Fulvestrant 500mg. 7.2 months (75mg) / 7.7 months (150mg) vs 3.7 months 6.3 months (75mg) / 9.2 months (150mg) vs 2.2 months 0.58 (75mg) / 0.67 (150mg) 0.33 (75mg) / 0.55 (150mg)
Imlunestrant (EMBER-3, Phase 3) ER+/HER2- advanced BC, progressed after AI +/- CDK4/6i. Standard of Care (SOC) endocrine therapy. No significant benefit reported. 5.5 months vs 3.8 months 0.87 (not significant) 0.62

| Giredestrant (acelERA, Phase 2) | ER+/HER2- advanced/mBC, pre-treated with 1-2 lines of systemic therapy. | Physician's Choice of Endocrine Therapy (PCET). | 5.6 months vs 5.4 months (not statistically significant) | 5.3 months vs 3.5 months | 0.81 | 0.60 |

Note: Data is based on investigator assessment where specified in sources. Direct cross-trial comparisons should be made with caution due to differences in trial design, patient populations, and comparators.

Safety and Tolerability Profiles

Oral SERDs have demonstrated a manageable safety profile in clinical trials, with most adverse events (AEs) being low-grade. Gastrointestinal issues and fatigue are common class-related side effects.

Table 2: Common Adverse Events (Any Grade) Reported in Clinical Trials

Adverse Event Elacestrant (EMERALD) Camizestrant (SERENA-2) Imlunestrant (EMBER) Giredestrant (acelERA)
Nausea 35.0% Common Yes (mild) Yes
Fatigue 19.0% Common Yes (mild) Yes
Vomiting 19.0% - - -
Diarrhea Yes (mild-to-moderate) - Yes (mild) -
Arthralgia (Joint Pain) 14.3% Yes - Yes
Musculoskeletal Pain Yes (mild-to-moderate) - - -
Decreased Appetite 14.8% - - -
Bradycardia - Yes (mostly asymptomatic/grade 1) - Yes
Photopsia (Ocular) - Yes No SERD-specific signals Yes
Hypercholesterolemia Yes - - -
Hypertriglyceridemia Yes - - -

| Elevated ALT/AST | Transient, similar to SOC | - | Yes (>10% of patients) | - |

Grade 3/4 treatment-related adverse events (TRAEs) were relatively infrequent across the trials. For elacestrant, Grade 3/4 TRAEs occurred in 7.2% of patients compared to 3.1% in the SOC arm. Discontinuation due to AEs for elacestrant was 6.3%. For giredestrant, Grade 3/4 TRAEs were seen in 4% of patients versus 3% in the control arm. Imlunestrant was also noted to have low discontinuation rates due to AEs.

Detailed Experimental Protocols

Understanding the methodology of the pivotal trials is crucial for interpreting the results. Below are summaries of the trial designs.

EMERALD (Elacestrant)
  • Phase: III, randomized, open-label, active-controlled, multicenter.

  • Patient Population: 478 patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a mandatory prior CDK4/6 inhibitor.

  • Randomization: 1:1 to elacestrant (400 mg orally once daily) or Standard of Care (SOC) chosen by the investigator (fulvestrant or an aromatase inhibitor).

  • Primary Endpoints: Progression-free survival (PFS) in the overall population and in patients with ESR1 mutations, as assessed by blinded independent central review.

SERENA-2 (Camizestrant)
  • Phase: II, randomized, open-label, multi-dose.

  • Patient Population: 240 post-menopausal women with ER+/HER2- advanced breast cancer who had recurred or progressed on at least one line of endocrine therapy.

  • Randomization: Patients were randomized to receive oral camizestrant (75 mg, 150 mg, or 300 mg daily) or fulvestrant (500 mg intramuscularly). The 300 mg arm was discontinued for strategic reasons.

  • Primary Endpoint: Investigator-assessed PFS.

EMBER-3 (Imlunestrant)
  • Phase: III, randomized, open-label.

  • Patient Population: 874 patients with ER+/HER2- advanced breast cancer that progressed during or after treatment with an aromatase inhibitor, with or without prior CDK4/6 inhibitor exposure.

  • Randomization: Patients were assigned to receive either imlunestrant alone, imlunestrant plus abemaciclib, or standard endocrine therapy.

  • Primary Endpoint: Investigator-assessed PFS comparing imlunestrant to standard of care in all participants and in those with ESR1 mutations.

acelERA (Giredestrant)
  • Phase: II, randomized.

  • Patient Population: 303 patients with ER+/HER2- locally advanced or metastatic breast cancer who had received 1 or 2 prior lines of systemic therapy.

  • Randomization: 1:1 to oral giredestrant (30 mg daily) or physician's choice of endocrine therapy (PCET), which could be fulvestrant or an aromatase inhibitor.

  • Primary Endpoint: Investigator-assessed PFS.

Trial_Workflow cluster_assessment Endpoint Assessment Screening Patient Screening (ER+/HER2- mBC, Prior ET/CDK4/6i) Eligibility Eligibility Confirmed (Inclusion/Exclusion Criteria Met) Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ArmA Arm A: Oral SERD (e.g., Elacestrant 400mg QD) Randomization->ArmA ArmB Arm B: Standard of Care / Comparator (e.g., Fulvestrant or AI) Randomization->ArmB Treatment Treatment Until Disease Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment PFS Primary Endpoint: Progression-Free Survival (PFS) (Blinded Independent Central Review) Treatment->PFS OS Secondary Endpoint: Overall Survival (OS) Treatment->OS ORR Other Endpoints: ORR, Safety, PK Treatment->ORR FollowUp Follow-up & Survival Assessment PFS->FollowUp OS->FollowUp ORR->FollowUp

Caption: Representative workflow for a Phase III oral SERD clinical trial.

Conclusion

The new generation of oral SERDs represents a significant advancement in the treatment of ER+/HER2- advanced breast cancer, particularly for patients with tumors harboring ESR1 mutations. Elacestrant has set a new benchmark as the first approved agent in this class, demonstrating a statistically significant PFS benefit over standard endocrine therapy. Data from ongoing trials for camizestrant and imlunestrant also show considerable promise, with camizestrant demonstrating a robust PFS improvement over fulvestrant in a Phase II study and imlunestrant showing efficacy in the ESR1-mutated population. While giredestrant did not meet its primary endpoint in the acelERA trial, a trend toward clinical benefit was observed in the ESR1-mutated subgroup, supporting its continued investigation.

The safety profiles of these agents are generally manageable, with distinct differences in specific toxicities such as the potential for bradycardia and ocular events with camizestrant and giredestrant. As more data emerges from ongoing Phase III trials, the optimal sequencing and combination strategies for these novel agents will become clearer, further personalizing treatment for patients with advanced ER+ breast cancer.

References

Investigating Acquired Resistance to Taragarestrant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and anticipated mechanisms of acquired resistance to Taragarestrant (D-0502), a novel, orally bioavailable selective estrogen receptor degrader (SERD). Given the limited publicly available data on resistance specifically to this compound, this guide draws comparisons with other next-generation oral SERDs and the first-in-class SERD, fulvestrant. The information presented is intended to guide research efforts and the development of strategies to overcome resistance to this promising class of therapeutics.

Overview of this compound and the Challenge of Resistance

This compound is a potent and selective estrogen receptor (ER) degrader that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those harboring ESR1 mutations.[1][2] A Phase I clinical trial (NCT03471663) has shown that this compound is well-tolerated and exhibits preliminary clinical activity, both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib.[3][4][5] A Phase III trial is currently underway in China.

Despite the promise of novel SERDs like this compound, acquired resistance remains a significant clinical challenge in the treatment of ER-positive breast cancer. Understanding the molecular mechanisms that drive resistance is crucial for optimizing treatment strategies, developing rational drug combinations, and designing next-generation therapies.

Potential Mechanisms of Acquired Resistance to this compound

Based on extensive research into endocrine therapy resistance, two primary categories of resistance mechanisms are anticipated to be relevant to this compound:

  • On-Target Alterations: These involve modifications to the drug's direct target, the estrogen receptor alpha (ESR1 gene product).

  • Off-Target Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ER signaling or otherwise compensate for its inhibition.

On-Target Resistance: The Role of ESR1 Mutations

Mutations in the ligand-binding domain (LBD) of the estrogen receptor, encoded by the ESR1 gene, are a well-established mechanism of acquired resistance to aromatase inhibitors and have been implicated in resistance to SERDs. These mutations can lead to constitutive, ligand-independent activation of the ER, rendering therapies that target the LBD less effective.

While next-generation oral SERDs, including this compound, have been designed to be effective against common ESR1 mutations like Y537S and D538G, the emergence of novel or complex mutations following treatment remains a potential resistance mechanism.

Off-Target Resistance: Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative growth and survival pathways, thereby reducing their dependence on ER signaling. Key bypass pathways implicated in endocrine resistance include:

  • PI3K/AKT/mTOR Pathway: This is one of the most frequently activated pathways in ER-positive breast cancer and a known driver of resistance to endocrine therapies.

  • MAPK (RAS/RAF/MEK/ERK) Pathway: Activation of this pathway can also promote cell proliferation and survival independently of ER signaling.

  • Cell Cycle Machinery: Alterations in cell cycle components, such as the amplification of cyclin D1 or loss of Rb, can contribute to resistance to agents that target the ER pathway.

Comparison of Resistance Mechanisms: this compound vs. Other SERDs

While specific data for this compound is emerging, we can extrapolate from preclinical and clinical findings with other SERDs.

Resistance MechanismFulvestrantNext-Generation Oral SERDs (e.g., Elacestrant, Imlunestrant, Camizestrant)This compound (Anticipated)
Primary ESR1 Mutations (e.g., Y537S, D538G) Reduced efficacy, though some clinical benefit may be retained.Generally effective, a key advantage of this drug class.Preclinical data suggests potent activity against ESR1-mutant models.
Novel or Complex ESR1 Mutations A potential mechanism of acquired resistance.Likely to be a mechanism of acquired resistance.A plausible mechanism of acquired resistance that requires further investigation.
PI3K/AKT/mTOR Pathway Activation A common mechanism of acquired resistance.A known mechanism of resistance; combination with PI3K pathway inhibitors is an active area of clinical investigation.Highly likely to be a relevant resistance mechanism.
MAPK Pathway Activation Implicated in resistance.Implicated in resistance in preclinical models.A probable bypass track for resistance.
Upregulation of Other Receptor Tyrosine Kinases (RTKs) A known resistance mechanism.An area of ongoing research.A potential mechanism to be explored.

Experimental Protocols for Investigating this compound Resistance

Generation of this compound-Resistant Breast Cancer Cell Lines

This protocol describes the generation of acquired resistance in ER-positive breast cancer cell lines through continuous exposure to this compound.

Methodology:

  • Cell Line Selection: Start with ER-positive breast cancer cell lines such as MCF-7 or T47D.

  • Initial Drug Concentration: Determine the initial IC50 of this compound in the selected cell lines using a standard cell viability assay. Begin the resistance induction by treating the cells with a concentration of this compound equal to or slightly below the IC20.

  • Stepwise Dose Escalation: Culture the cells in the presence of this compound, gradually increasing the concentration in a stepwise manner as the cells adapt and resume proliferation. The drug concentration can be increased by approximately 1.5 to 2-fold at each step.

  • Monitoring: Regularly assess cell viability and morphology.

  • Establishment of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones to ensure a homogenous resistant population.

  • Confirmation of Resistance: Characterize the resistant phenotype by re-evaluating the IC50 of this compound and comparing it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.

Cell Viability Assay

This protocol outlines a method to assess the sensitivity of breast cancer cells to this compound and other compounds.

Methodology:

  • Cell Seeding: Seed breast cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or the comparator drug. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric or fluorometric assay such as MTT, resazurin, or CellTiter-Glo to determine the number of viable cells.

  • Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis of ER and Downstream Signaling

This protocol is for assessing the protein levels of ER and key components of downstream signaling pathways.

Methodology:

  • Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against ERα, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be used to quantify the relative protein expression levels.

Analysis of ESR1 Mutations in Cell-Free DNA (cfDNA)

This protocol describes the detection of ESR1 mutations from liquid biopsies, which can be adapted for preclinical models with circulating tumor DNA or for clinical research samples.

Methodology:

  • cfDNA Extraction: Isolate cfDNA from plasma samples using a commercially available kit.

  • Library Preparation: Prepare sequencing libraries from the extracted cfDNA. For enhanced sensitivity, molecular barcoding can be incorporated at this stage to enable the computational removal of sequencing errors.

  • Targeted Next-Generation Sequencing (NGS): Perform targeted sequencing of the ESR1 gene, focusing on the ligand-binding domain.

  • Droplet Digital PCR (ddPCR): Alternatively, for known hotspot mutations, ddPCR can be used for highly sensitive and quantitative detection.

  • Data Analysis: Analyze the sequencing data to identify and quantify the allelic frequency of ESR1 mutations.

Visualizing Pathways and Workflows

Signaling Pathways in Endocrine Resistance

cluster_0 ER-Positive Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activates This compound This compound This compound->ER Degrades Proliferation Cell Proliferation & Survival ER->Proliferation Drives ESR1_mutation ESR1 Mutation ESR1_mutation->ER Constitutively Activates RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bypass Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bypass Signaling

Caption: Key signaling pathways involved in acquired resistance to endocrine therapies.

Experimental Workflow for Generating Resistant Cell Lines

start Parental ER+ Breast Cancer Cells ic50 Determine Initial IC50 of this compound start->ic50 treat Culture with Increasing Concentrations of this compound ic50->treat monitor Monitor Viability and Proliferation treat->monitor monitor->treat Continue Escalation isolate Isolate Single-Cell Clones monitor->isolate Resistance Acquired confirm Confirm Resistant Phenotype (IC50 Shift) isolate->confirm characterize Molecular Characterization (Genomics, Proteomics) confirm->characterize end Resistant Cell Line Model characterize->end

Caption: Workflow for the in vitro generation of this compound-resistant cell lines.

Logical Relationship of Resistance Mechanisms

This compound This compound Treatment Resistance Acquired Resistance This compound->Resistance Leads to OnTarget On-Target Resistance (ER-Dependent) Resistance->OnTarget OffTarget Off-Target Resistance (ER-Independent) Resistance->OffTarget ESR1 ESR1 Mutations OnTarget->ESR1 Bypass Bypass Pathway Activation OffTarget->Bypass PI3K PI3K/AKT/mTOR Bypass->PI3K MAPK MAPK Bypass->MAPK

Caption: Logical framework of on-target and off-target resistance to this compound.

References

Taragarestrant Demonstrates Potential in Tamoxifen-Resistant Breast Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data suggests that taragarestrant (D-0502), an investigational oral selective estrogen receptor degrader (SERD), exhibits significant antitumor activity in estrogen receptor-positive (ER+) breast cancer models, including those with acquired resistance to tamoxifen. This guide provides a comparative analysis of this compound's efficacy against other established and investigational endocrine therapies, namely fulvestrant and lasofoxifene, in the context of tamoxifen-resistant breast cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation and clinical positioning of this novel agent.

Executive Summary

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer; however, acquired resistance, particularly to tamoxifen, remains a significant clinical challenge. The development of next-generation endocrine agents aims to overcome these resistance mechanisms. This compound, an orally bioavailable SERD, has shown promise in preclinical studies by potently degrading the estrogen receptor, a key driver of tumor growth in these cancers.

This guide summarizes the available preclinical data for this compound and compares its efficacy with fulvestrant, an approved SERD administered via intramuscular injection, and lasofoxifene, an investigational selective estrogen receptor modulator (SERM). While direct head-to-head preclinical studies in tamoxifen-resistant models are limited for this compound, the available data suggests a favorable profile that warrants further investigation.

Mechanism of Action: Overcoming Tamoxifen Resistance

Tamoxifen resistance can arise from various mechanisms, including mutations in the estrogen receptor alpha gene (ESR1) and upregulation of alternative signaling pathways. SERDs like this compound and fulvestrant offer a distinct mechanism of action compared to SERMs like tamoxifen. Instead of just blocking the estrogen receptor, SERDs bind to it and trigger its degradation, thereby reducing the total cellular levels of the receptor and disrupting downstream signaling. Lasofoxifene, a SERM, also demonstrates efficacy in endocrine-resistant settings, particularly in the context of ESR1 mutations.

SERD_Mechanism_of_Action cluster_cell Tumor Cell ER Estrogen Receptor (ER) Degradation Proteasomal Degradation ER->Degradation Targeted for Transcription Gene Transcription (Proliferation, Survival) ER->Transcription Promotes Estrogen Estrogen Estrogen->ER Binds & Activates This compound This compound (SERD) This compound->ER Binds & Induces Conformational Change Degradation->ER Reduces ER levels Tumor Growth Tumor Growth

Mechanism of Action of a Selective Estrogen Receptor Degrader (SERD).

Comparative Efficacy in Preclinical Models

The following tables summarize the available preclinical data for this compound, fulvestrant, and lasofoxifene in relevant breast cancer models. It is important to note that the data for this compound is derived from a conference abstract and awaits full peer-reviewed publication.

Agent Cell Line Model Type Efficacy Metric Result Reference
This compound (D-0502) MCF-7XenograftAntitumor ActivityMore potent than fulvestrant, GDC-0810, and AZD9496[1][2]
ESR1-mutated (Y537S)Patient-Derived Xenograft (PDX)Tumor Growth InhibitionShowed tumor growth inhibition or regression (in combination with palbociclib)[1]
Fulvestrant Tamoxifen-Resistant MCF-7XenograftTumor GrowthSignificant inhibition of tumor growth[3]
ESR1-mutant (D538G)Patient-Derived Xenograft (PDX)Tumor Regression22% regression (in combination with vorinostat) and 41% regression (in combination with JQ1)[4]
Lasofoxifene MCF-7 Y537S & D538GXenograftTumor Growth & MetastasisMore effective than fulvestrant at inhibiting primary tumor growth and reducing metastases

Note: The preclinical data for this compound is based on a conference abstract and should be interpreted as preliminary.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of SERDs and SERMs in inhibiting the growth of tamoxifen-resistant breast cancer tumors.

Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or NSG).

Cell Lines:

  • MCF-7: An ER+ human breast cancer cell line. Tamoxifen-resistant variants are often developed through long-term culture with tamoxifen.

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients with endocrine-resistant breast cancer implanted into mice.

General Procedure:

  • Cell/Tumor Implantation: MCF-7 cells are typically injected subcutaneously into the flank of the mice. For PDX models, tumor fragments are implanted subcutaneously.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • This compound: Administered orally, daily.

    • Fulvestrant: Administered via subcutaneous or intramuscular injection, typically weekly.

    • Lasofoxifene: Administered orally, daily.

    • A vehicle control group receives the delivery vehicle without the active drug.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.

Xenograft_Workflow Start Start Implantation Tumor Cell/Fragment Implantation in Mice Start->Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Drug Administration (this compound, Fulvestrant, Lasofoxifene, Vehicle) Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint Measurement->Endpoint Analysis Tumor Excision, Weight Measurement, and Analysis Endpoint->Analysis End End Analysis->End

A typical workflow for a xenograft efficacy study.

Signaling Pathways in Tamoxifen Resistance

The development of tamoxifen resistance is a multifactorial process involving the activation of alternative growth factor receptor pathways that can crosstalk with the ER signaling pathway. Understanding these pathways is critical for developing effective therapeutic strategies.

Tamoxifen_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K GF_Receptor->PI3K RAS RAS GF_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER Estrogen Receptor (ER) AKT->ER Phosphorylates & Activates (Ligand-Independent) Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ER Phosphorylates & Activates (Ligand-Independent) ER->Transcription Tamoxifen Tamoxifen Tamoxifen->ER Blocks (in sensitive cells)

References

A Comparative Guide to the Pharmacokinetic Profiles of Taragarestrant and Other Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the development of novel oral Selective Estrogen Receptor Degraders (SERDs). These next-generation therapies aim to overcome the limitations of earlier treatments by offering improved pharmacokinetic profiles and greater patient convenience. This guide provides a detailed comparison of the pharmacokinetic properties of Taragarestrant (D-0502) and other prominent SERDs, supported by available clinical and preclinical data.

Comparative Pharmacokinetic Profiles of SERDs

The development of oral SERDs has been driven by the need for improved bioavailability and more convenient dosing regimens compared to the intramuscular administration of Fulvestrant. The following table summarizes the key pharmacokinetic parameters of this compound and other notable SERDs.

Drug NameRoute of AdministrationTmax (hours)Cmax (ng/mL)AUCHalf-life (t½) (hours)Oral Bioavailability (%)Key Findings & Citations
This compound (D-0502) OralN/AN/ADose-proportional increase in exposureN/AFavorable preclinical oral bioavailabilityA Phase 1 study (NCT03471663) has been completed, and results indicate a dose-proportional increase in exposure. Specific quantitative data from the full publication are not yet available.[1]
Fulvestrant Intramuscular~168 (7 days)8.2148 µg·day/L (AUC28)40-50 daysLowSlow absorption from the injection site leads to a long half-life.[2]
Elacestrant Oral1-41192440 ng·h/mL (AUC0-24h)30-50~10%Reaches steady state by day 6.[3]
Giredestrant Oral1.75-3.13Dose-proportionalDose-proportional25.8-43.0Orally bioavailableRapidly absorbed with a half-life supporting once-daily dosing.[4]
Rintodestrant OralN/AN/AN/AN/AOrally bioavailableA population PK model described its pharmacokinetics as a linear two-compartment model with a mixed absorption model.[5]
Imlunestrant Oral4 (2-8)Dose-proportionalDose-proportional33.1 (normal hepatic function)~10%Steady-state is reached in approximately six days.
Amcenestrant OralN/AN/AN/AN/AOrally bioavailableSteady state was reached before day 8 without accumulation in a Phase 1 study.
Camizestrant Oral~2-4N/AN/A20-23N/AThe pharmacokinetic profile supports once-daily dosing.

N/A: Not Available in the public domain from the conducted search.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are primarily derived from Phase I clinical trials and preclinical studies. The following sections outline the generalized methodologies employed in these investigations.

Typical Phase I Clinical Trial Protocol for an Oral SERD

Study Design: A typical Phase I study is an open-label, dose-escalation trial to evaluate the safety, tolerability, and pharmacokinetics of a new oral SERD in patients with ER+ advanced or metastatic breast cancer. The study often includes a dose-escalation phase followed by a dose-expansion phase at the recommended Phase II dose (RP2D).

Patient Population: Eligible patients are typically postmenopausal women with a confirmed diagnosis of ER+, HER2- advanced or metastatic breast cancer who have progressed on at least one prior line of endocrine therapy. Key inclusion criteria often include adequate organ function and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Dosing and Administration: The investigational oral SERD is administered once daily in continuous 28-day cycles. Dosing may start at a low level and be escalated in subsequent cohorts of patients based on safety and tolerability data. The effect of food on the absorption of the drug is also often evaluated.

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at pre-specified time points after single and multiple doses of the study drug. A typical sampling schedule includes pre-dose, and at various intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) to adequately characterize the absorption, distribution, and elimination phases.

Bioanalytical Method: The concentration of the SERD and its major metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity to measure a wide range of drug concentrations.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:

  • Tmax: Time to reach the maximum plasma concentration.

  • Cmax: Maximum observed plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Preclinical Pharmacokinetic Study Workflow

Preclinical studies in animal models (e.g., rats, dogs) are essential to characterize the pharmacokinetic profile of a new SERD before human trials.

G cluster_preclinical Preclinical PK Workflow DoseAdmin Dose Administration (Oral and IV) BloodSampling Serial Blood Sampling DoseAdmin->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep Bioanalysis Bioanalysis (LC-MS/MS) PlasmaPrep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Report Report Generation PK_Analysis->Report G cluster_pathway Estrogen Receptor Signaling Pathway E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds ER_E2 ER-E2 Complex ER->ER_E2 Dimer Dimerization ER_E2->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation G cluster_moa SERD Mechanism of Action SERD SERD ER Estrogen Receptor (ER) SERD->ER Binds SERD_ER SERD-ER Complex ER->SERD_ER Conformation Conformational Change SERD_ER->Conformation Ubiquitination Ubiquitination Conformation->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Inhibition Inhibition of ER Signaling Proteasome->Inhibition

References

Synergistic Potential of Taragarestrant in Combination Therapies for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Taragarestrant (D-0502), a novel, orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer. Emerging preclinical and clinical data indicate a strong synergistic effect when this compound is combined with CDK4/6 inhibitors, particularly palbociclib, offering a potentially more effective therapeutic strategy for patients with advanced or metastatic disease.

A key clinical investigation, the Phase I NCT03471663 trial, evaluated the safety and efficacy of this compound both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib in women with ER+/HER2- advanced or metastatic breast cancer. Preliminary findings from this study have been encouraging, highlighting the combination's potential to enhance anti-tumor activity.

Clinical Efficacy of Combination Therapy

Initial results from the NCT03471663 study, presented at the 2020 San Antonio Breast Cancer Virtual Symposium, provided the first clinical evidence of the synergistic potential of this compound and palbociclib. In a cohort of 13 patients who received the combination therapy, the objective response rate (ORR) was 15%, and the clinical benefit rate (CBR) reached 77%.[1] This suggests that the dual targeting of the ER and CDK4/6 pathways can lead to meaningful clinical responses in a heavily pre-treated patient population.

For comparison, in the same study, preliminary efficacy data for this compound monotherapy in 22 patients showed an ORR of 5% and a CBR of 36%.[1]

Treatment ArmNumber of PatientsObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
This compound + Palbociclib1315%77%
This compound Monotherapy225%36%

Preclinical Evidence of Synergy

The clinical observations are strongly supported by preclinical studies. Research in various ER+ breast cancer models has shown that the combination of this compound and palbociclib leads to enhanced tumor growth inhibition and even tumor regression.[1][2] This synergistic activity was observed in both established breast cancer cell line (MCF-7) xenograft models and in patient-derived xenograft (PDX) models harboring ESR1 mutations (Y537S), which are a known mechanism of resistance to endocrine therapies.[2]

While specific quantitative data from these preclinical studies, such as tumor growth inhibition percentages and combination index values, are not yet fully published, the consistent reporting of "further tumor growth inhibition or regression" points to a potentiation of anti-cancer effects with the combination therapy.

Mechanism of Synergistic Action

The synergistic effect of this compound and palbociclib is rooted in their complementary mechanisms of action, which target two key pathways driving the growth of ER+ breast cancer.

Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds & activates ERE Estrogen Response Element ER->ERE Degradation ER Degradation This compound This compound (SERD) This compound->ER binds & promotes Gene_Transcription Gene Transcription (e.g., Cyclin D) ERE->Gene_Transcription promotes CyclinD_CDK46 Cyclin D / CDK4/6 Complex Gene_Transcription->CyclinD_CDK46 activates Cell_Proliferation Cell Proliferation Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F pRb p-Rb pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes G1_S_Transition->Cell_Proliferation Palbociclib Palbociclib (CDK4/6i) Palbociclib->CyclinD_CDK46

Figure 1. Dual blockade of ER and CDK4/6 pathways.

This compound, as a SERD, directly targets the estrogen receptor. It not only blocks the receptor's activity but also promotes its degradation, thereby inhibiting ER-mediated signaling which is a primary driver of cancer cell growth. Palbociclib, on the other hand, is a CDK4/6 inhibitor that blocks the cell cycle progression from the G1 to the S phase. This is a critical checkpoint that is often dysregulated in cancer. By combining these two agents, there is a dual blockade on two interconnected pathways that are crucial for the proliferation of ER+ breast cancer cells.

Experimental Protocols

While specific, detailed protocols for the this compound combination studies are not yet publicly available, standard methodologies are employed in preclinical and clinical assessments of such combination therapies.

Preclinical In Vivo Xenograft Studies

A general workflow for assessing the synergistic anti-tumor activity of this compound and palbociclib in xenograft models would typically involve the following steps:

start Implantation of ER+ Breast Cancer Cells/PDX into Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 This compound randomization->group2 group3 Palbociclib randomization->group3 group4 This compound + Palbociclib randomization->group4 treatment Daily Dosing (Oral Gavage) group1->treatment group2->treatment group3->treatment group4->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Regularly endpoint Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance endpoint->analysis

Figure 2. Workflow for in vivo xenograft studies.
  • Cell Line and Animal Models: ER+ breast cancer cell lines (e.g., MCF-7) or patient-derived xenograft tissues are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, animals are randomized into different treatment groups: vehicle control, this compound alone, palbociclib alone, and the combination of this compound and palbociclib.

  • Dosing and Monitoring: The drugs are administered orally according to a predetermined schedule. Tumor volumes and body weights are measured regularly to assess efficacy and toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the combination therapy compared to monotherapies.

Clinical Trial Protocol (Phase I)

The NCT03471663 study is a Phase I, open-label trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound alone and in combination with palbociclib. The study design includes a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase.

Key aspects of the clinical protocol include:

  • Patient Population: Women with histologically confirmed ER-positive, HER2-negative locally advanced or metastatic breast cancer who have progressed on prior therapies.

  • Treatment Regimen: Patients receive this compound orally once daily in 28-day cycles, both as a single agent and in combination with the standard dose of palbociclib.

  • Primary Outcome Measures: Evaluation of safety and tolerability, and determination of the MTD and/or RP2D.

  • Secondary Outcome Measures: Pharmacokinetic profiling and assessment of preliminary anti-tumor activity through measures like ORR and CBR.

Conclusion

The combination of this compound and palbociclib represents a promising therapeutic strategy for ER+/HER2- breast cancer. The strong preclinical rationale, coupled with encouraging preliminary clinical data, suggests that this combination has the potential to overcome resistance to endocrine therapy and provide a more durable clinical benefit for patients. Further clinical studies are warranted to fully elucidate the efficacy and safety profile of this combination and to identify the patient populations most likely to benefit.

References

Unveiling Taragarestrant: A Next-Generation SERD Overcoming Endocrine Resistance in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that Taragarestrant (also known as Giredestrant, GDC-9545, or D-0502), a novel, orally bioavailable selective estrogen receptor degrader (SERD), demonstrates superior efficacy in overcoming resistance to current endocrine therapies used in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed comparison of this compound with other endocrine agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound exhibits potent antitumor activity in a variety of ER+ breast cancer models, including those with acquired resistance to tamoxifen and aromatase inhibitors, as well as models harboring ESR1 mutations, a key mechanism of resistance to endocrine therapy.[1][2]

Comparative Efficacy of this compound

Preclinical studies consistently highlight the superior potency of this compound compared to the current standard-of-care SERD, fulvestrant, and other endocrine therapies.

In Vitro Antiproliferative and Degradation Activity

This compound demonstrates significantly greater potency in inhibiting the proliferation of ER+ breast cancer cell lines and in degrading the estrogen receptor alpha (ERα) protein, a critical driver of tumor growth.

Cell LineGenetic BackgroundTreatmentIC50 (Antiproliferation)DC50 (ERα Degradation)Reference
MCF-7ER+ (Wild-Type)This compound 0.05 nM (ER antagonist) 0.06 nM [1][3]
Fulvestrant-0.44 nM[3]
MCF-7ER+ (ESR1-Y537S Mutant)This compound -0.17 nM
Fulvestrant-0.66 nM
MCF-7/TTamoxifen-ResistantTamoxifen10.8 ± 1.1 µM-
MCF-7 (Wild-Type)Tamoxifen4.0 ± 0.7 µM-

Note: A direct IC50 for antiproliferation of this compound in tamoxifen-resistant cells was not found in the provided search results. The table includes tamoxifen IC50 values for context.

In Vivo Antitumor Activity in Xenograft Models

This compound has demonstrated robust antitumor activity in various xenograft models, including those derived from patients with endocrine-resistant breast cancer.

Xenograft ModelResistance MechanismTreatmentOutcomeReference
MCF-7ER+ (Wild-Type)This compound More potent antitumor activity than fulvestrant, GDC-0810, and AZD9496.
ESR1-Y537S Patient-DerivedESR1 MutationThis compound Further tumor growth inhibition or regression (in combination with palbociclib).
Aromatase Inhibitor-ResistantAcquired resistance to letrozoleThis compound Effective in models of acquired resistance to aromatase inhibitors.
Tamoxifen-ResistantAcquired resistance to tamoxifenThis compound Suppressed tumor growth more effectively than tamoxifen and fulvestrant.

Mechanisms of Action and Resistance

Endocrine therapies function by targeting the estrogen receptor signaling pathway. Resistance to these therapies can emerge through various mechanisms, including mutations in the ESR1 gene, which lead to constitutive, estrogen-independent activation of the receptor.

Signaling Pathways in Endocrine Therapy and Resistance cluster_0 Endocrine Therapy Action cluster_1 Mechanisms of Resistance Estrogen Estrogen ER ER Estrogen->ER Binds to Gene Transcription Gene Transcription ER->Gene Transcription Activates Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Promotes Aromatase Inhibitors Aromatase Inhibitors Aromatase Inhibitors->Estrogen Block production Tamoxifen Tamoxifen Tamoxifen->ER Blocks estrogen binding Fulvestrant Fulvestrant Fulvestrant->ER Degrades This compound This compound This compound->ER Potently degrades ESR1 Mutation ESR1 Mutation ESR1 Mutation->ER Constitutively activates

Endocrine therapy targets and resistance mechanisms.

This compound's potent ability to degrade both wild-type and mutant ERα provides a key advantage in overcoming this common resistance mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other endocrine therapies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative effects of the tested compounds on breast cancer cell lines.

Workflow for Cell Viability (MTT) Assay A Seed breast cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound or other endocrine therapies B->C D Incubate for a defined period (e.g., 5 days) C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow for formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

A typical workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, or their resistant derivatives) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of this compound, fulvestrant, tamoxifen, or an aromatase inhibitor.

  • Incubation: Cells are incubated with the compounds for 5 days.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of SERDs to induce the degradation of the ERα protein.

Workflow for ERα Degradation (Western Blot) Assay A Plate breast cancer cells B Treat with this compound or Fulvestrant for various time points A->B C Lyse cells to extract total protein B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by size using SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane to prevent non-specific antibody binding F->G H Incubate with primary antibodies against ERα and a loading control (e.g., β-actin) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect signal using a chemiluminescent substrate I->J K Quantify band intensity to determine the extent of ERα degradation J->K

A standard workflow for a Western Blot assay.

Detailed Steps:

  • Cell Treatment: ER+ breast cancer cells are treated with this compound or fulvestrant at various concentrations for different durations (e.g., 0-24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each sample is determined.

  • Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the percentage of ERα degradation.

Endocrine-Resistant Xenograft Models

These in vivo models are crucial for evaluating the efficacy of new therapies in a setting that mimics clinical resistance.

Establishment of Resistant Models:

  • Cell Line-Derived Xenografts (CDX): Immunocompromised mice are implanted with ER+ breast cancer cells (e.g., MCF-7). Once tumors are established, the mice are treated with an endocrine therapy (e.g., tamoxifen or letrozole) until tumors develop resistance and resume growth. These resistant tumors can then be serially passaged in new cohorts of mice for drug testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients with ER+ breast cancer who have relapsed on endocrine therapy are implanted into immunocompromised mice. These PDX models often retain the characteristics of the original patient tumor, including its resistance profile.

Treatment Studies:

  • Tumor Implantation and Growth: Once the resistant tumors (either CDX or PDX) reach a specific size (e.g., 150-200 mm³), the mice are randomized into different treatment groups.

  • Drug Administration: Mice are treated with this compound (administered orally), fulvestrant (administered via injection), or other endocrine therapies according to the study protocol. A vehicle control group is also included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

The preclinical evidence strongly supports this compound as a highly potent, orally bioavailable SERD with a superior profile to existing endocrine therapies, particularly in the context of acquired resistance. Its ability to effectively degrade both wild-type and mutant ERα positions it as a promising therapeutic agent for patients with ER+ breast cancer who have progressed on current treatments. Further clinical investigation is warranted to fully elucidate its role in the management of endocrine-resistant breast cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of Taragarestrant: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the proper disposal of investigational compounds like Taragarestrant is a critical component of laboratory safety and regulatory compliance. While specific institutional and local regulations must always be consulted and adhered to, this guide provides a framework for the safe handling and disposal of this compound, a potent, orally active, and selective estrogen receptor degrader (SERD) used in cancer research.[1][2][3]

Core Principles of this compound Disposal

The disposal of this compound, as with other potent pharmaceutical compounds, should be managed as hazardous waste. This approach minimizes environmental contamination and reduces the risk of exposure to personnel. All waste containing or contaminated with this compound must be handled in accordance with federal, state, and local regulations for hazardous chemical waste.[4][5]

Step-by-Step Disposal Procedures

The following procedures outline a general workflow for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

Proper segregation of waste at the point of generation is crucial.

  • Bulk Waste: This category includes any unused or expired this compound, concentrated stock solutions, and grossly contaminated items. This waste must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Trace Waste: Items with minimal residual contamination, such as empty vials, used syringes (with no visible liquid), contaminated personal protective equipment (PPE) like gloves and lab coats, and bench paper, should be collected in a designated "trace chemotherapy waste" or "hazardous drug waste" container.

  • Sharps: Needles and syringes that have been used to handle this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

2. Container Labeling and Storage:

All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Toxic"). Containers should be stored in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal contractor.

3. Personal Protective Equipment (PPE):

When handling this compound and its associated waste, appropriate PPE is mandatory to prevent exposure. This includes:

  • Double chemotherapy gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A respirator may be necessary depending on the form of the compound and the specific procedure being performed.

4. Decontamination:

All surfaces and equipment that come into contact with this compound should be decontaminated. The specific deactivating agent and procedure should be determined in consultation with your institution's safety office, as no single method is universally effective for all compounds.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not publicly available, the following table provides general guidelines for handling hazardous pharmaceutical waste.

ParameterGuidelineSource
Trace Contamination Threshold Less than 3% of the original volume in a container.General EPA Guidance for "RCRA Empty"
PPE Glove Standard ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs)General Best Practice
Waste Storage Time Limit Varies by generator status (e.g., 90, 180, or 270 days).EPA Regulations (40 CFR Part 262)

Experimental Protocols

As this compound is an investigational drug, specific experimental protocols for its disposal are not publicly documented. The disposal procedures should be incorporated into the overall experimental protocol for any research involving this compound. This section of the protocol should detail the specific steps for waste segregation, collection, and decontamination as outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Taragarestrant_Disposal_Workflow cluster_generation Waste Generation Point cluster_streams Waste Streams cluster_collection Collection & Storage cluster_disposal Final Disposal Start Experiment with this compound WasteGenerated Waste Generated Start->WasteGenerated Segregation Segregate Waste WasteGenerated->Segregation Bulk Bulk Waste (Unused drug, stock solutions) Segregation->Bulk Bulk Trace Trace Waste (Contaminated PPE, empty vials) Segregation->Trace Trace Sharps Sharps Waste (Needles, syringes) Segregation->Sharps Sharps BulkContainer Labelled Hazardous Waste Container Bulk->BulkContainer TraceContainer Labelled Trace Chemo Waste Container Trace->TraceContainer SharpsContainer Labelled Sharps Container Sharps->SharpsContainer Storage Secure Storage Area BulkContainer->Storage TraceContainer->Storage SharpsContainer->Storage Contractor Licensed Hazardous Waste Contractor Storage->Contractor FinalDisposal Proper Disposal Contractor->FinalDisposal

Caption: Workflow for this compound Waste Disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets (SDS), environmental health and safety protocols, and local, state, and federal regulations before handling or disposing of any hazardous material.

References

Essential Safety and Handling Protocols for Taragarestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Taragarestrant, a potent, orally active selective estrogen receptor degrader (SERD). While the available Safety Data Sheet (SDS) for this compound meglumine classifies it as not a hazardous substance or mixture, it is imperative to handle this compound with care due to its pharmacological activity. The following guidelines are based on the available SDS and general best practices for handling potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Required PPE Notes
Weighing and Compounding Nitrile gloves (double-gloving recommended), Lab coat, Safety glasses with side shields or gogglesPerform in a ventilated enclosure (e.g., fume hood or powder containment hood) to minimize inhalation of airborne particles.
Solution Preparation Nitrile gloves, Lab coat, Safety glasses with side shields or gogglesHandle solutions with care to avoid splashes.
General Laboratory Handling Nitrile gloves, Lab coat, Safety glassesStandard laboratory practice to prevent skin contact.
Spill Cleanup Chemical-resistant gloves, Disposable gown, Safety goggles, Respiratory protection (N95 or higher)Use full protective equipment to avoid any contact during spill management.

Operational Plans

Adherence to standardized operational procedures is critical for maintaining a safe laboratory environment when working with this compound.

Handling and Storage
  • Engineering Controls: All manipulations of solid this compound that could generate dust, such as weighing and reconstituting, should be performed in a chemical fume hood or other ventilated enclosure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For a solid (powder) spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

  • Cleanup: Carefully wipe up the material, working from the outside of the spill inwards. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For a liquid (solution) spill:

  • Evacuate and Secure: Alert others and secure the area.

  • Don PPE: Wear the appropriate personal protective equipment.

  • Containment: Surround the spill with absorbent material to prevent it from spreading.

  • Absorption: Cover the spill with absorbent pads or granules.

  • Cleanup: Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound or its waste down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS and Procedures B Don Appropriate PPE A->B C Weigh/Compound in Ventilated Enclosure B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F J Evacuate and Secure Area E->J Spill Occurs G Dispose of Waste in Labeled Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I K Don Spill Response PPE J->K L Contain and Clean Spill K->L M Decontaminate Area L->M N Dispose of Contaminated Materials M->N N->G

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